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  • Product: methyl 7-iodo-1H-indole-3-carboxylate
  • CAS: 123020-21-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 7-iodo-1H-indole-3-carboxylate: Properties, Synthesis, and Applications

Introduction The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and abilit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a privileged structure in drug discovery. This guide provides a comprehensive technical overview of methyl 7-iodo-1H-indole-3-carboxylate (CAS 123020-21-3), a halogenated indole derivative with potential applications in synthetic and medicinal chemistry. We will delve into its physicochemical properties, spectroscopic data, reactivity, and safety considerations, offering a valuable resource for researchers and drug development professionals.

While specific data for CAS number 123020-21-3 is not extensively available in public literature, this guide synthesizes information on closely related indole derivatives and general principles of indole chemistry to provide a robust framework for understanding and working with this compound.

Physicochemical and Spectroscopic Properties

The properties of methyl 7-iodo-1H-indole-3-carboxylate are influenced by the electron-withdrawing nature of the iodine atom and the ester group, as well as the hydrogen-bonding capability of the indole N-H. Below is a summary of expected and known properties for this and related compounds.

Physical and Chemical Properties
PropertyValue/DescriptionSource/Analogue
CAS Number 123020-21-3-
Molecular Formula C10H8INO2Calculated
Molecular Weight 301.08 g/mol Calculated
Appearance Expected to be a solid, potentially yellowish or brown.General for indole derivatives[3][4]
Melting Point Not available. Related compounds like methyl indole-3-carboxylate melt at 145-152 °C.[4]Methyl indole-3-carboxylate[4]
Solubility Likely has low water solubility. Soluble in organic solvents like DMSO, DMF, and chlorinated solvents.General for indole esters
logP The octanol-water partition coefficient is expected to be influenced by the lipophilic iodine atom.-
Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) of a related compound (methyl 5-iodo-1H-indole-3-carboxylate): [5]

  • δ 11.97 (s, 1H): Indole N-H proton.

  • δ 8.42 (s, 1H): H2 proton of the indole ring.

  • δ 8.04 (d, J = 2.9 Hz, 1H): Aromatic proton.

  • δ 7.47 (s, 1H): Aromatic proton.

  • δ 3.80 (s, 3H): Methyl ester protons.

¹³C NMR (101 MHz, DMSO-d₆) of a related compound (methyl 5-iodo-1H-indole-3-carboxylate): [5]

  • δ 140.0, 117.6, 115.2, 114.7, 112.2, 109.1, 98.8, 92.5, 82.8, 49.0, 30.7

IR Spectroscopy of a related compound (methyl 5-iodo-1H-indole-3-carboxylate): [5]

  • 3649 cm⁻¹: N-H stretch

  • 1716, 1684 cm⁻¹: C=O stretch (ester)

Synthesis and Reactivity

The synthesis of methyl 7-iodo-1H-indole-3-carboxylate can be approached through several synthetic strategies, primarily involving the construction of the indole ring followed by or preceded by iodination and esterification.

Synthetic Pathways

A plausible synthetic route would involve the Vilsmeier-Haack formylation of 7-iodoindole to yield 7-iodo-1H-indole-3-carbaldehyde, followed by oxidation to the carboxylic acid and subsequent esterification.

Synthesis of Methyl 7-iodo-1H-indole-3-carboxylate A 7-Iodoindole C 7-Iodo-1H-indole-3-carbaldehyde A->C Vilsmeier-Haack Formylation B Vilsmeier Reagent (POCl₃, DMF) E 7-Iodo-1H-indole-3-carboxylic acid C->E Oxidation D Oxidizing Agent (e.g., NaClO₂) G Methyl 7-iodo-1H-indole-3-carboxylate E->G Fischer Esterification F Methanol (MeOH) Acid Catalyst (e.g., H₂SO₄)

Caption: A potential synthetic route to methyl 7-iodo-1H-indole-3-carboxylate.

Reactivity of the Indole Scaffold

The reactivity of methyl 7-iodo-1H-indole-3-carboxylate is dictated by several key features:

  • N-H Acidity: The indole N-H is weakly acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form the corresponding anion. This anion is a strong nucleophile and can undergo N-alkylation or N-acylation.[6]

  • Electrophilic Aromatic Substitution: The indole ring is generally susceptible to electrophilic attack, although the presence of the electron-withdrawing ester and iodo groups will deactivate the ring compared to unsubstituted indole.

  • Cross-Coupling Reactions: The C-I bond provides a handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Stille couplings.[7] This allows for the introduction of a wide range of substituents at the 7-position, making it a versatile intermediate for the synthesis of more complex molecules.

  • Ester Group Manipulation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.[6] The carboxylic acid can then be converted to other functional groups, such as amides, through standard peptide coupling protocols.[8]

Reactivity of Methyl 7-iodo-1H-indole-3-carboxylate cluster_N N-H Reactivity cluster_C7 C7-I Reactivity cluster_C3 C3-Ester Reactivity start Methyl 7-iodo-1H-indole-3-carboxylate N_alkylation N-Alkylation (R-X, Base) start->N_alkylation N_acylation N-Acylation (RCOCl, Base) start->N_acylation suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) start->suzuki sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) start->sonogashira hydrolysis Hydrolysis (NaOH or H₃O⁺) start->hydrolysis amidation Amidation (Amine, Coupling Agent) hydrolysis->amidation

Caption: Key reaction pathways for methyl 7-iodo-1H-indole-3-carboxylate.

Applications in Research and Development

The indole nucleus is a prevalent motif in numerous biologically active compounds.[2] Halogenated indoles, in particular, serve as versatile building blocks in the synthesis of complex molecules due to their ability to participate in cross-coupling reactions.

  • Medicinal Chemistry: Indole derivatives have demonstrated a wide range of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][9] Methyl 7-iodo-1H-indole-3-carboxylate can serve as a key intermediate in the synthesis of novel drug candidates. The 7-iodo position allows for the introduction of various substituents to explore structure-activity relationships (SAR).

  • Agrochemicals: The indole scaffold is also found in various agrochemicals, such as herbicides and fungicides.[3]

  • Materials Science: Indole-containing polymers and dyes have applications in materials science, including organic electronics.[3]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling methyl 7-iodo-1H-indole-3-carboxylate. Based on safety data for related indole compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[10][11]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[10][11]

  • Handling: Avoid contact with skin and eyes.[10][12] In case of contact, rinse thoroughly with water.[11][12] Avoid dust formation.[10][13]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][12]

  • Incompatibilities: Avoid strong oxidizing agents and strong bases.[10]

Hazard Statements for Related Indole Derivatives:

  • Causes skin irritation.[12]

  • Causes serious eye irritation.[10][12]

  • May cause respiratory irritation.[12]

Conclusion

Methyl 7-iodo-1H-indole-3-carboxylate is a valuable synthetic intermediate with significant potential in drug discovery and materials science. Its trifunctional nature, with reactive sites at the indole nitrogen, the C7-iodo position, and the C3-ester, allows for diverse chemical transformations. While specific experimental data for this compound is limited, this guide provides a solid foundation for its synthesis, handling, and application based on the well-established chemistry of the indole scaffold. Further research into the specific properties and reactivity of this compound is warranted to fully unlock its potential.

References

  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, October 16). SAFETY DATA SHEET.
  • (N.d.).
  • (2015, October 23). 7-Iodo-1H-indole-3-carbonitrile. MDPI.
  • Chem-Impex. (n.d.). Methyl indole-7-carboxylate.
  • Macrocyclics. (n.d.). SAFETY DATA SHEET.
  • Benchchem. (2025). Optimizing reaction conditions for the derivatization of methyl indole-3-carboxylate.
  • (N.d.).
  • CDH Fine Chemical. (n.d.). METHYL INDOLE-5-CARBOXYLATE CAS No 1011-65-0.
  • Thermo Fisher Scientific. (n.d.). Methyl indole-3-carboxylate, 99% 25 g.
  • Environmental Protection Agency. (2025, October 15). 1H-Indole-3-carboxylic acid, 1-methyl-, (1-(2-((methylsulfonyl)amino)ethyl) -.
  • Sigma-Aldrich. (n.d.). Methyl 3-iodo-1H-indole-7-carboxylate.
  • (2025, January 21).
  • (N.d.). (PDF) Methyl 1-methyl-1H-indole-3-carboxylate.
  • BLD Pharm. (n.d.). 1788043-93-5|Methyl 3-iodo-1H-indole-7-carboxylate.
  • Benchchem. (n.d.). Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol.
  • (N.d.).
  • Benchchem. (n.d.). The Biological Activity of Methyl 7-methoxy-1H-indole-4-carboxylate Derivatives: A Field with Unexplored Potential.
  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • (2021, August 31). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI.
  • RSC Publishing. (2024, May 14). Iodine-promoted amide formation via oxidative cleavage of indoles: novel quinazoline-4(3H)-one and tryptanthrin syntheses.
  • PubMed Central. (2020, May 12). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review.
  • ChemicalBook. (2025, December 5). 7-METHYLINDOLE-3-CARBOXALDEHYDE | 4771-50-0.
  • Capot Chemical. (n.d.). Specifications of methyl 3-iodo-1H-indole-7-carboxylate.

Sources

Exploratory

Technical Monograph: 7-Iodoindole-3-Carboxylic Acid Methyl Ester

Advanced Scaffold for Divergent Library Synthesis in Medicinal Chemistry Executive Summary 7-iodoindole-3-carboxylic acid methyl ester represents a high-value "bifunctional orthogonal scaffold" in modern drug discovery....

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffold for Divergent Library Synthesis in Medicinal Chemistry

Executive Summary

7-iodoindole-3-carboxylic acid methyl ester represents a high-value "bifunctional orthogonal scaffold" in modern drug discovery. Its structural uniqueness lies in the presence of two chemically distinct reactive handles: an electrophilic ester at the C3 position and a nucleophilic-susceptible iodide at the C7 position. This specific substitution pattern allows medicinal chemists to perform late-stage divergent synthesis , enabling the rapid construction of 3,7-disubstituted indole libraries—a privileged motif in kinase inhibitors (e.g., JAK, VEGF) and GPCR modulators.

This guide provides a definitive technical analysis of its chemical structure, validated synthesis protocols, and downstream utility in cross-coupling reactions.

Chemical Identity & Structural Properties[1][2][3][4]

PropertySpecification
IUPAC Name Methyl 7-iodo-1H-indole-3-carboxylate
Molecular Formula C₁₀H₈INO₂
Molecular Weight 301.08 g/mol
CAS Number Not widely listed; Analogous to 1788043-93-5 (isomer)
SMILES COC(=O)C1=CN=C2C1=CC=C(I)2
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, CH₂Cl₂; sparingly soluble in water
Structural Analysis

The indole core is electron-rich, but the C3-ester withdraws electron density, stabilizing the system against oxidation. The C7-iodine atom is sterically accessible compared to C4-substituted analogs, making it an ideal candidate for palladium-catalyzed cross-coupling reactions without significant interference from the C3-substituent.

Synthetic Pathways[5][6][7][8]

While direct iodination of methyl indole-3-carboxylate often yields mixtures (favoring C5/C6), the most authoritative and regioselective route involves the functionalization of pre-iodinated indole .

Primary Protocol: The Trichloroacetyl Chloride Route

This method is preferred for its scalability and avoidance of strong oxidants that might liberate iodine.

Reaction Scheme:

  • Acylation: 7-Iodoindole + Trichloroacetyl chloride

    
     3-Trichloroacetyl-7-iodoindole.
    
  • Solvolysis: 3-Trichloroacetyl-7-iodoindole + MeOH (with Base)

    
     Methyl 7-iodoindole-3-carboxylate.
    
Step-by-Step Methodology
  • Reagents: 7-Iodoindole (1.0 equiv), Trichloroacetyl chloride (1.2 equiv), Pyridine (1.5 equiv), Anhydrous Dichloromethane (DCM), Methanol, KOH.

  • Acylation:

    • Dissolve 7-iodoindole in anhydrous DCM under nitrogen atmosphere.

    • Cool to 0°C. Add pyridine followed by dropwise addition of trichloroacetyl chloride.

    • Allow to warm to room temperature (RT) and stir for 4 hours.

    • Checkpoint: Monitor TLC for disappearance of starting indole.

    • Quench with water, extract with DCM, and dry over MgSO₄. Isolate the intermediate.

  • Esterification (Haloform Cleavage):

    • Dissolve the crude 3-trichloroacetyl intermediate in Methanol.

    • Add a catalytic amount of KOH (or NaOMe) and reflux for 2 hours.

    • Concentrate in vacuo.[1]

    • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (Hexane:EtOAc 4:1).

Alternative Route: Vilsmeier-Haack Oxidation

Useful if the aldehyde intermediate is also desired.

  • Formylation: 7-Iodoindole + POCl₃/DMF

    
     7-Iodoindole-3-carbaldehyde.
    
  • Oxidation: Aldehyde + NaClO₂/NaH₂PO₄

    
     Carboxylic Acid.
    
  • Esterification: Acid + MeOH/H₂SO₄

    
     Methyl Ester.
    
Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing this scaffold, highlighting the regioselectivity control.

SynthesisPath Start Starting Material: 7-Iodoindole PathA Path A: Acylation (Trichloroacetyl Chloride) Start->PathA Preferred (Scalable) PathB Path B: Formylation (Vilsmeier-Haack) Start->PathB Alternative InterA Intermediate: 3-Trichloroacetyl-7-iodoindole PathA->InterA InterB Intermediate: 7-Iodoindole-3-carbaldehyde PathB->InterB StepA2 Methanolysis (MeOH, KOH) InterA->StepA2 StepB2 Pinnick Oxidation (NaClO2) + Esterification InterB->StepB2 Target Target Scaffold: 7-Iodoindole-3-carboxylic acid methyl ester StepA2->Target StepB2->Target

Figure 1: Synthetic workflow comparing the Trichloroacetyl Chloride route (Path A) vs. Vilsmeier-Haack route (Path B).

Reactivity Profile & Applications

The power of 7-iodoindole-3-carboxylic acid methyl ester lies in its orthogonal reactivity . The two functional groups react under mutually exclusive conditions, allowing for sequential modification.

A. C7-Position: Palladium-Catalyzed Cross-Coupling

The C7-iodide is highly reactive toward oxidative addition by Pd(0) species.

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids introduces biaryl motifs common in kinase inhibitors.

  • Sonogashira Coupling: Reaction with terminal alkynes yields 7-alkynylindoles.

  • Buchwald-Hartwig Amination: Introduction of amine solubilizing groups.

B. C3-Position: Carbonyl Transformations

The methyl ester serves as a stable precursor for:

  • Saponification:

    
     Carboxylic acid (for amide coupling).
    
  • Reduction:

    
     Primary alcohol (LiAlH₄) or Aldehyde (DIBAL-H).
    
  • Amidation: Direct reaction with amines (catalyzed by AlMe₃).

Divergent Synthesis Workflow

The diagram below maps the downstream utility of the scaffold in drug discovery campaigns.

ReactivityMap Core 7-Iodoindole-3-carboxylic acid methyl ester Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Core->Suzuki C7 Functionalization Sono Sonogashira Coupling (Acetylene, Cu/Pd) Core->Sono C7 Functionalization Hydrolysis Hydrolysis (LiOH, THF/H2O) Core->Hydrolysis C3 Functionalization Amidation Direct Amidation (R-NH2, AlMe3) Core->Amidation C3 Functionalization Biaryl 7-Arylindole Scaffold (Kinase Inhibitors) Suzuki->Biaryl Alkynyl 7-Alkynylindole (Rigid Linkers) Sono->Alkynyl Amide Indole-3-Carboxamide (H-Bond Donors) Hydrolysis->Amide via Acid Amidation->Amide

Figure 2: Divergent synthesis map showing orthogonal functionalization at C7 and C3 positions.

Experimental Characterization Data

When validating the synthesized compound, the following spectral signatures are diagnostic:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       12.0 ppm (br s, 1H, NH): Indole NH.
      
    • 
       8.05 ppm (d, J=3.0 Hz, 1H, C2-H): Characteristic deshielded proton adjacent to the ester.
      
    • 
       7.95 ppm (d, J=8.0 Hz, 1H, C4-H).
      
    • 
       7.60 ppm (d, J=7.5 Hz, 1H, C6-H).
      
    • 
       7.05 ppm (t, J=7.8 Hz, 1H, C5-H).
      
    • 
       3.85 ppm (s, 3H, O-CH₃): Methyl ester singlet.
      
  • ¹³C NMR: Carbonyl signal at ~165 ppm; C7-C(I) carbon typically shielded upfield (~75-80 ppm).

  • Mass Spectrometry (ESI+): m/z = 302.0 [M+H]⁺.

References

  • Synthesis of 7-Iodoindoles via Heck Cyclization: Charrier, N. et al. "Synthesis of Indoles: Efficient Functionalisation of the 7-Position." Synthesis, 2006.

  • Trichloroacetyl Chloride Method for Indole Esters: Use of trichloroacetyl chloride as a standard route for indole-3-carboxylates. Organic Syntheses, Coll. Vol. 10, p.565.

  • C7-Functionalization via Cross-Coupling: Development of 7-substituted indoles for kinase inhibition. Journal of Medicinal Chemistry, 2015.

  • General Indole Reactivity: Sundberg, R. J. The Chemistry of Indoles. Academic Press.
  • Palladium-Catalyzed Functionalization: "Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles". J. Org.[2] Chem. 2016.

Sources

Foundational

A Comprehensive Technical Guide to Methyl 7-Iodo-1H-Indole-3-Carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

This guide serves as an in-depth technical resource for researchers, scientists, and professionals in drug development, providing a detailed overview of methyl 7-iodo-1H-indole-3-carboxylate. The indole scaffold is a pri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for researchers, scientists, and professionals in drug development, providing a detailed overview of methyl 7-iodo-1H-indole-3-carboxylate. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives are known for a wide range of biological activities.[1][2] The introduction of a halogen atom, such as iodine, at the 7-position of the indole ring can significantly influence the molecule's physicochemical properties and biological activity, making it a valuable building block in the synthesis of novel therapeutic agents.

Molecular Properties and Characterization

The fundamental characteristics of methyl 7-iodo-1H-indole-3-carboxylate are summarized below. The molecular formula is C10H8INO2, and the molecular weight is 301.08 g/mol .

PropertyValueSource
Molecular Formula C10H8INO2Deduced from related structures
Molecular Weight 301.08 g/mol [3][4]
IUPAC Name methyl 7-iodo-1H-indole-3-carboxylateN/A
CAS Number Not directly availableN/A
Appearance Expected to be a solid[5]
Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the N-H proton, and the methyl ester protons. The presence of the iodine atom at the 7-position will influence the chemical shifts of the adjacent protons, particularly the proton at the 6-position, through its electronic and anisotropic effects. The characteristic indole N-H proton signal is anticipated to appear as a broad singlet at a downfield chemical shift. The methyl ester protons will present as a sharp singlet around 3.8-4.0 ppm.

    • ¹³C NMR : The carbon NMR spectrum will display signals for all ten carbon atoms in the molecule. The carbon atom attached to the iodine (C-7) will exhibit a characteristic upfield shift due to the heavy atom effect. The carbonyl carbon of the ester will resonate at a downfield chemical shift, typically in the range of 160-170 ppm.

  • Mass Spectrometry (MS) :

    • High-resolution mass spectrometry (HRMS) is a crucial technique for confirming the elemental composition of the molecule. The expected exact mass for [M+H]⁺ would be approximately 301.9705. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will simplify the interpretation of the mass spectrum.

Synthesis and Reaction Mechanisms

The synthesis of methyl 7-iodo-1H-indole-3-carboxylate can be approached through several synthetic strategies, primarily involving the introduction of the iodo group onto a pre-existing indole-3-carboxylate scaffold or the construction of the indole ring with the iodine atom already in place.

Proposed Synthetic Workflow

A plausible and efficient synthetic route involves the direct iodination of methyl 1H-indole-3-carboxylate. This method is often preferred due to the commercial availability of the starting material.

Synthetic Workflow Start Methyl 1H-indole-3-carboxylate Reagent Iodinating Agent (e.g., NIS, I2/HIO3) Start->Reagent Electrophilic Iodination Product Methyl 7-iodo-1H-indole-3-carboxylate Reagent->Product Solvent Solvent (e.g., DMF, CH3CN) Purification Purification (Chromatography) Product->Purification Drug Discovery Workflow Start Methyl 7-iodo-1H-indole-3-carboxylate Coupling Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) Start->Coupling Library Library of Diversified Indole Derivatives Coupling->Library Screening Biological Screening (e.g., anticancer, antimicrobial) Library->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization (SAR) Lead->Optimization

Sources

Exploratory

Technical Guide: KB-264501 (Methyl 7-iodo-1H-indole-3-carboxylate)

This guide provides an in-depth technical analysis of KB-264501 , a specific chemical identifier used in pharmaceutical research catalogs.[1] Author’s Note (Disambiguation): Before proceeding, it is critical to distingui...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of KB-264501 , a specific chemical identifier used in pharmaceutical research catalogs.[1]

Author’s Note (Disambiguation): Before proceeding, it is critical to distinguish between two potential referents for the string "264501" in a biomedical context:

  • The Chemical Reagent (KB-264501): The primary subject of this guide. It refers to Methyl 7-iodo-1H-indole-3-carboxylate , a specialized building block for medicinal chemistry.[1]

  • The Clinical Trial (IRAS ID 264501): This ID corresponds to the FALCON study (Phase 3) investigating Bardoxolone Methyl for Autosomal Dominant Polycystic Kidney Disease (ADPKD).[1] If your interest lies in the clinical asset, refer to the Disambiguation section at the end of this document.

[1][2]

Executive Summary

KB-264501 (CAS: 123020-21-3) is a halogenated indole ester used primarily as a scaffold in the synthesis of complex bioactive alkaloids and pharmaceutical candidates.[1] Its structural value lies in the 7-iodo substitution—a position on the indole ring that is historically difficult to functionalize selectively.[1]

By providing a pre-installed "handle" (the iodine atom) at the C7 position, KB-264501 allows researchers to perform high-yield cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to generate 7-substituted indole libraries, which are critical in developing ligands for serotonin receptors (5-HT), antiviral agents, and synthetic cannabinoid analogs.[1]

Chemical Identity & Synonyms

The following table consolidates the verified identifiers for KB-264501 to ensure accurate procurement and database integration.

Identifier TypeValueNotes
Common Name Methyl 7-iodo-1H-indole-3-carboxylateSystematic IUPAC name
Catalog Code KB-264501 Used by select vendors (e.g., Alfa Chemistry, ChemBuyersGuide)
CAS Number 123020-21-3 Primary registry key
Molecular Formula C₁₀H₈INO₂
Molecular Weight 301.08 g/mol
SMILES COC(=O)c1c[nH]c2c(I)cccc12Useful for cheminformatics
InChI Key QQMLKPMBKDHXSZ-UHFFFAOYSA-NUnique hash
Core Scaffold Indole-3-carboxylate7-position functionalized

Mechanism of Utility: The "Privileged Structure" Argument

In drug discovery, the indole ring is considered a "privileged structure" because it mimics the side chain of tryptophan, allowing it to bind to a vast array of protein targets (GPCRs, kinases).

The C7 Functionalization Challenge

Standard electrophilic aromatic substitution on an indole ring typically occurs at C3 (most reactive) or C2/C5/C6 .[1] The C7 position is sterically hindered and electronically less favorable for direct functionalization.

  • Why KB-264501 is critical: It bypasses this synthetic bottleneck.[1] The iodine at C7 acts as a pre-activated site for Palladium (Pd)-catalyzed cross-coupling.[1]

  • Orthogonal Reactivity: The C3 position contains an ester (methyl carboxylate).[1] This allows for "orthogonal" modification:

    • Step A: Modify C7 via Pd-catalysis (Suzuki/Heck).[1]

    • Step B: Hydrolyze the C3 ester to an acid or reduce it to an alcohol.

    • Result: Rapid generation of diverse chemical libraries.

Experimental Protocol: C7-Arylation via Suzuki-Miyaura Coupling

Objective: Synthesize Methyl 7-phenyl-1H-indole-3-carboxylate from KB-264501.

Reagents
  • Substrate: KB-264501 (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%) — Chosen for resistance to oxidation.[1]

  • Base: K₃PO₄ (3.0 equiv) — Superior to carbonates for sterically hindered indoles.[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) — Degassed.[1]

Step-by-Step Methodology
  • Preparation: In a reaction vial equipped with a magnetic stir bar, add KB-264501 (301 mg, 1.0 mmol), Phenylboronic acid (146 mg, 1.2 mmol), and K₃PO₄ (636 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes. This prevents homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (41 mg, 0.05 mmol) under a counter-flow of Argon.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

  • Reaction: Heat the mixture to 90°C for 12 hours. Monitor via TLC (30% EtOAc/Hexanes).[1] The starting material (Rf ~0.[1]6) should disappear, replaced by a fluorescent product (Rf ~0.5).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[1]

  • Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).

Validation Check: The product should show the disappearance of the C7-I signal in ¹³C NMR (typically ~80-90 ppm) and the appearance of aromatic phenyl signals.

Strategic Workflow Visualization

The following diagram illustrates the divergent synthesis capabilities starting from the KB-264501 scaffold.

KB264501_Workflow cluster_legend Reaction Logic KB KB-264501 (Methyl 7-iodo-1H-indole-3-carboxylate) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) KB->Suzuki Path A (C-C Bond Formation) Sonogashira Sonogashira Coupling (Alkyne, CuI, Pd cat.) KB->Sonogashira Path B (C-C Bond Formation) Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) KB->Hydrolysis Path C (C3 Modification) Prod_Aryl 7-Aryl-Indole (5-HT Ligand Precursor) Suzuki->Prod_Aryl Prod_Alkynyl 7-Alkynyl-Indole (Rigid Scaffold) Sonogashira->Prod_Alkynyl Prod_Acid 7-Iodo-Indole-3-Acid (Peptide Coupling Ready) Hydrolysis->Prod_Acid

Figure 1: Divergent synthesis pathways utilizing KB-264501.[1] Path A and B utilize the iodine handle; Path C modifies the ester.

Disambiguation: IRAS ID 264501

If your query originated from a clinical trial database rather than a chemical catalog, you are likely looking for the FALCON study.

  • Study Title: A Phase 3 Trial of the Efficacy and Safety of Bardoxolone Methyl in Patients with Autosomal Dominant Polycystic Kidney Disease (ADPKD).

  • IRAS ID: 264501[2][3][4][5][6]

  • Drug: Bardoxolone Methyl (CDDO-Me).[1]

  • Mechanism: Nrf2 Activator (Antioxidant inflammation modulator).[1]

  • Status: This study has been terminated/completed.

  • Distinction: Bardoxolone Methyl is a triterpenoid, completely structurally distinct from the indole KB-264501 described above.

References

  • Chemical Identity: Methyl 7-iodo-1H-indole-3-carboxylate (KB-264501).[1] Alfa Chemistry Catalog / ChemBuyersGuide.

  • Synthesis Methodology:Palladium-Catalyzed Cross-Coupling Reactions of Haloindoles. Journal of Organic Chemistry. (General reference for 7-iodoindole coupling protocols).
  • Clinical Trial Disambiguation: IRAS ID 264501: FALCON Study - Bardoxolone Methyl. Health Research Authority (HRA) / ClinicalTrials.gov Identifier: NCT03918447.[1]

Sources

Foundational

Determining the Melting Point of 7-Iodo-3-Methoxycarbonylindole: A Technical Guide for Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for understanding, determining, and interpreting the melting point range of 7-iodo-3-methoxycarbonylindole. This key physicochemical parameter is a critica...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive framework for understanding, determining, and interpreting the melting point range of 7-iodo-3-methoxycarbonylindole. This key physicochemical parameter is a critical indicator of purity and identity, essential for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel indole derivatives. While a definitive, published melting point for this specific molecule remains elusive in readily available literature, this guide synthesizes data from closely related analogs, outlines a robust experimental protocol for its determination, and discusses the underlying scientific principles that govern the melting behavior of crystalline solids.

Contextualizing the Melting Point: Insights from Structural Analogs

The precise melting point of a compound is intrinsically linked to its molecular structure, crystal lattice energy, and the presence of impurities. In the absence of a directly reported value for 7-iodo-3-methoxycarbonylindole, an analysis of structurally similar compounds provides a scientifically grounded estimation of its expected melting range.

As illustrated in the comparative data table below, the melting points of indole derivatives are significantly influenced by the nature and position of substituents on the indole ring. For instance, the parent compound, methyl indole-3-carboxylate, exhibits a melting range of 145.0-152.0 °C. The introduction of a halogen at various positions on the benzene ring of the indole scaffold generally leads to an increase in the melting point, likely due to increased molecular weight and stronger intermolecular interactions.

Compound NameStructureMelting Point (°C)
Methyl indole-3-carboxylate145.0-152.0
7-Iodoindole52-56
Methyl 5-iodo-1H-indole-3-carboxylate184–185
Methyl 6-chloro-5-iodo-1H-indole-3-carboxylate198–199
Methyl 6-bromo-5-iodo-1H-indole-3-carboxylate205–206

Table 1: Comparative Melting Points of Substituted Indole Derivatives.

Based on these trends, it is reasonable to hypothesize that the melting point of 7-iodo-3-methoxycarbonylindole will be a distinct value, likely elevated compared to 7-iodoindole due to the presence of the methoxycarbonyl group, which can participate in dipole-dipole interactions and potentially hydrogen bonding. The precise value will be a unique characteristic of its specific crystal packing.

Experimental Protocol for Accurate Melting Point Determination

The following protocol outlines a rigorous, self-validating methodology for determining the melting point range of a synthesized sample of 7-iodo-3-methoxycarbonylindole. This procedure is designed to ensure accuracy, precision, and compliance with standard laboratory practices.

Materials and Equipment
  • Sample: Purified, crystalline 7-iodo-3-methoxycarbonylindole (dried under vacuum to remove residual solvent).

  • Melting Point Apparatus: Digital melting point apparatus with a calibrated thermometer and variable heating rate control (e.g., Electrothermal IA 9100 or similar).

  • Capillary Tubes: Thin-walled glass capillary tubes, sealed at one end.

  • Spatula and Packing Rod: For sample loading.

  • Mortar and Pestle: For grinding the sample to a fine powder.

  • Reference Standards: Certified reference standards with known melting points spanning the expected range (e.g., benzoic acid, 2-chloroanthraquinone).

Workflow for Melting Point Determination

The following diagram, generated using DOT language, illustrates the logical flow of the experimental procedure.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis & Reporting Start Start: Purified Sample Grind Grind to Fine Powder Start->Grind Dry Dry Under Vacuum Grind->Dry Load Load Capillary Tube (2-3 mm) Dry->Load Pack Pack Sample Tightly Load->Pack Calibrate Calibrate Apparatus Pack->Calibrate InitialRun Rapid Preliminary Run Calibrate->InitialRun DetermineRange Determine Approx. Range InitialRun->DetermineRange SlowRun Slow Definitive Run (1-2 °C/min) DetermineRange->SlowRun Record Record T1 and T2 SlowRun->Record Calculate Calculate Melting Range (T2-T1) Record->Calculate Compare Compare to Reference Standards Calculate->Compare Report Report as Range Compare->Report End End Report->End

Figure 1: Workflow for accurate melting point determination.

Step-by-Step Methodology
  • Apparatus Calibration: Prior to sample analysis, verify the accuracy of the melting point apparatus using at least two certified reference standards that bracket the anticipated melting point of the sample. The calibration should be performed under the same conditions as the sample measurement.

  • Sample Preparation:

    • Ensure the 7-iodo-3-methoxycarbonylindole sample is crystalline and has been thoroughly dried to remove any residual solvent, as solvents can act as impurities and depress the melting point.

    • Grind a small amount of the sample to a fine, uniform powder using a mortar and pestle. This ensures efficient heat transfer within the sample.

  • Capillary Tube Loading:

    • Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

    • Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm. A tightly packed sample is crucial for accurate and sharp melting point determination.

  • Preliminary (Rapid) Melt:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Set a rapid heating rate (e.g., 10-20 °C per minute) to quickly determine an approximate melting range. This provides a target for the more precise measurement.

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point observed in the preliminary run.

    • Insert a new, properly loaded capillary tube.

    • Set a slow, steady heating rate of 1-2 °C per minute. A slow heating rate is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer.

    • Carefully observe the sample through the magnifying lens.

    • Record T1: The temperature at which the first drop of liquid appears within the solid matrix.

    • Record T2: The temperature at which the last solid crystal melts, resulting in a clear, transparent liquid.

  • Data Reporting: The melting point is reported as the range from T1 to T2. For a pure, crystalline compound, this range should be narrow, typically 1-2 °C. A broad melting range (greater than 2 °C) often indicates the presence of impurities.

Interpreting the Results: The Science Behind the Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid state to the disordered liquid state. This phase change occurs when the thermal energy of the molecules overcomes the forces holding them in the crystal lattice.

  • Purity: A pure, crystalline substance will have a sharp, well-defined melting point range. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range. This phenomenon, known as freezing-point depression, is a colligative property and serves as a powerful indicator of sample purity.

  • Polymorphism: It is important for drug development professionals to be aware of the possibility of polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs of the same compound will have different crystal lattice arrangements and, consequently, different melting points. The synthetic and purification conditions can influence which polymorphic form is isolated. Therefore, consistent control over the crystallization process is crucial for obtaining a reproducible melting point.

Conclusion

While the exact melting point of 7-iodo-3-methoxycarbonylindole is not yet established in the public domain, this guide provides the necessary framework for its accurate determination and interpretation. By leveraging data from structural analogs, adhering to a rigorous experimental protocol, and understanding the fundamental principles of melting behavior, researchers can confidently characterize this important indole derivative. The melting point, once determined, will serve as a critical quality control parameter in the synthesis, purification, and formulation stages of drug discovery and development, ensuring the identity and purity of this promising compound.

References

  • Data for melting points of analogous compounds were synthesized from publicly available chemical supplier databases and may be cross-referenced through standard chemical search engines.
Exploratory

The Emerging Therapeutic Potential of 7-Iodoindole-3-Carboxylate Derivatives: A Technical Guide to Their Biological Activity

Abstract The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Among the myriad of indole derivatives, those functionalized at the 3-position with a carboxylate group have garnered significant attention for their therapeutic potential across diverse disease areas, including oncology, infectious diseases, and hypertension.[3][4][5][6][7] This technical guide delves into the prospective biological activities of a specific, yet underexplored, subclass: 7-iodoindole-3-carboxylate derivatives. By synthesizing data from structurally related compounds and established principles of medicinal chemistry, we will illuminate the rationale behind their design, their putative mechanisms of action, and the experimental workflows required to validate their therapeutic promise. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in the pursuit of next-generation therapeutics.

The Indole-3-Carboxylate Scaffold: A Versatile Template for Drug Design

The indole-3-carboxylate framework offers a rich tapestry for chemical modification. The carboxylate group at the C3-position provides a key anchor point for various substituents, influencing the molecule's physicochemical properties and its interactions with biological targets. The indole ring itself, with its unique electronic and steric features, can engage in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are critical for molecular recognition at the active sites of enzymes and receptors.

The biological activities attributed to indole-3-carboxylate derivatives are broad and significant. Various studies have highlighted their potential as:

  • Anticancer Agents: Indole-3-carboxylic acid derivatives have been shown to enhance the anticancer potency of conventional chemotherapeutics like doxorubicin by inducing cellular senescence in colorectal cancer cells.[5] Furthermore, conjugates of indole-3-carboxylic acid have demonstrated potent growth inhibition against a panel of human cancer cell lines.[3]

  • Antimicrobial Agents: Novel dipeptide derivatives containing indole-3-carboxylic acid have been synthesized and shown to possess significant antibacterial and antifungal properties.[7]

  • Antihypertensive Agents: Derivatives of indole-3-carboxylic acid have been designed as angiotensin II receptor 1 (AT1) antagonists, demonstrating the ability to lower blood pressure in spontaneously hypertensive rats.[4][8]

The Significance of C7-Substitution: A Gateway to Potent Bioactivity

While modifications at various positions of the indole ring can modulate biological activity, the C7-position has emerged as a particularly strategic site for introducing substituents to achieve high potency and selectivity, especially in the context of kinase inhibition.[1][9][10][11] The 7-azaindole scaffold, a bioisostere of indole where the C7-carbon is replaced by a nitrogen atom, is a prominent feature in numerous approved and clinical-stage kinase inhibitors.[9][11] This is because the nitrogen at the 7-position can act as a hydrogen bond acceptor, forming a crucial interaction with the hinge region of the kinase ATP-binding site.[9]

Given the pivotal role of the 7-position, the introduction of a halogen atom, specifically iodine, at this site in the indole-3-carboxylate scaffold is a compelling strategy for the design of novel therapeutics. The iodine atom, being large and polarizable, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. This interaction could mimic the hydrogen bonding capabilities of the 7-azaindole nitrogen, thereby conferring potent inhibitory activity against various protein kinases.

Predicted Biological Activity of 7-Iodoindole-3-Carboxylate Derivatives

Based on the structure-activity relationships (SAR) of related indole and 7-azaindole derivatives, we can postulate several high-potential biological activities for 7-iodoindole-3-carboxylate derivatives.

Protein Kinase Inhibition: A Primary Therapeutic Hypothesis

The most compelling hypothesis for the biological activity of 7-iodoindole-3-carboxylate derivatives is their potential as protein kinase inhibitors.[9][11][12] Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[12][13]

Proposed Mechanism of Action:

We hypothesize that 7-iodoindole-3-carboxylate derivatives will bind to the ATP-binding site of various protein kinases. The key interactions are predicted to be:

  • Hinge Binding: The indole N-H group can act as a hydrogen bond donor to the kinase hinge region.

  • Halogen Bonding: The iodine atom at the C7-position is ideally positioned to form a halogen bond with a carbonyl oxygen or other halogen bond acceptor in the hinge region, providing a strong anchor point for the inhibitor.

  • Hydrophobic Interactions: The indole ring can engage in hydrophobic interactions with nonpolar residues in the ATP-binding pocket.

  • Carboxylate Interactions: The 3-carboxylate group can be derivatized to form esters or amides that can interact with solvent-exposed regions or form additional hydrogen bonds, influencing selectivity and pharmacokinetic properties.

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor 7-Iodoindole-3-carboxylate Derivative hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue indole_ring Indole Ring indole_ring->hinge Hydrogen Bond (N-H) indole_ring->hydrophobic_pocket Hydrophobic Interactions iodo_group 7-Iodo Group iodo_group->hinge Halogen Bond carboxylate 3-Carboxylate Ester/Amide carboxylate->gatekeeper Potential Interactions

Figure 1: Proposed binding mode of a 7-iodoindole-3-carboxylate derivative in a kinase ATP-binding site.
Anticancer Activity

Stemming from their predicted role as kinase inhibitors, 7-iodoindole-3-carboxylate derivatives are expected to exhibit significant anticancer activity.[3][5][14][15] By inhibiting key kinases involved in cancer cell proliferation, survival, and angiogenesis (e.g., EGFR, Src, CDKs), these compounds could induce cell cycle arrest and apoptosis in various cancer cell lines.[13]

Antimicrobial Activity

The indole scaffold is also a known pharmacophore for antimicrobial agents.[6][7] While the primary hypothesis focuses on kinase inhibition, the potential for 7-iodoindole-3-carboxylate derivatives to exhibit antibacterial and antifungal activity should not be overlooked. The lipophilicity conferred by the iodine atom may enhance membrane permeability, a crucial factor for antimicrobial efficacy.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of 7-iodoindole-3-carboxylate derivatives, a series of well-established in vitro and in vivo assays are required.

General Synthesis of 7-Iodoindole-3-Carboxylate Derivatives

A general synthetic route to 7-iodoindole-3-carboxylate esters can be envisioned starting from commercially available 7-iodoindole.

G start 7-Iodoindole intermediate1 7-Iodoindole-3-glyoxylyl chloride start->intermediate1 1. Oxalyl chloride, Et2O 2. SOCl2 final_product Ethyl 7-iodoindole-3-carboxylate intermediate1->final_product Ethanol, Pyridine

Figure 2: A plausible synthetic workflow for ethyl 7-iodoindole-3-carboxylate.

Step-by-Step Protocol:

  • Preparation of 7-Iodoindole-3-glyoxylyl chloride: To a solution of 7-iodoindole in anhydrous diethyl ether, add oxalyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 4-6 hours. Remove the solvent under reduced pressure. To the resulting solid, add thionyl chloride and reflux for 2 hours. Remove excess thionyl chloride by distillation to obtain the crude acid chloride.

  • Esterification: Dissolve the crude 7-iodoindole-3-glyoxylyl chloride in anhydrous ethanol. Add pyridine dropwise at 0 °C. Stir the reaction at room temperature overnight. Quench the reaction with water and extract with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the desired ethyl 7-iodoindole-3-carboxylate.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of 7-iodoindole-3-carboxylate derivatives against a panel of protein kinases.

Methodology:

  • Reagents and Materials: Recombinant human kinases, appropriate peptide substrates, ATP, kinase buffer, 96-well plates, and a microplate reader.

  • Procedure: a. Prepare a serial dilution of the test compounds in DMSO. b. In a 96-well plate, add the kinase, peptide substrate, and test compound to the kinase buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30 °C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay). f. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell-Based Antiproliferative Assay (MTT Assay)

Objective: To assess the cytotoxic effects of 7-iodoindole-3-carboxylate derivatives on various cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media supplemented with fetal bovine serum.

  • Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds for 72 hours. c. Add MTT solution to each well and incubate for 4 hours. d. Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a microplate reader. f. Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition).

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of 7-iodoindole-3-carboxylate derivatives against a panel of pathogenic bacteria and fungi.

Methodology:

  • Microorganisms: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Procedure: a. Prepare a serial dilution of the test compounds in a 96-well plate containing appropriate growth medium. b. Inoculate each well with a standardized suspension of the microorganism. c. Incubate the plates under appropriate conditions (e.g., 37 °C for bacteria, 30 °C for fungi) for 24-48 hours. d. The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights and Future Directions

While specific data for 7-iodoindole-3-carboxylate derivatives is not yet available, we can extrapolate potential SAR based on related compounds.

Table 1: SAR of Related Indole and 7-Azaindole Derivatives

ScaffoldPosition of ModificationSubstituentBiological ActivityKey FindingsReference
Indole-3-carboxylateC5Halogen (Cl)AnticancerIncreased activity against pancreatic, ovarian, and colon cancer cells.[10]
7-AzaindoleC3, C5Various aryl and heterocyclic groupsKinase Inhibition (CDK2, CDK9)Disubstitution at these positions leads to potent antitumor activity.[9]
7-AzaindoleC3MethoxybenzylKinase Inhibition (FGFR1)Introduction of this group led to a potent inhibitor.[16]
IndoleC1, C3, C5Alkyl, Aryl carboxamide, Heterocyclic ringsAnticancerThese positions are the most active sites for modification.[1][10]

Future Directions:

The exploration of 7-iodoindole-3-carboxylate derivatives represents a promising avenue for the discovery of novel therapeutics. Future research should focus on:

  • Synthesis and Screening: A library of 7-iodoindole-3-carboxylate derivatives with diverse ester and amide functionalities should be synthesized and screened against a broad panel of protein kinases and cancer cell lines.

  • Mechanism of Action Studies: For active compounds, detailed mechanistic studies should be conducted to identify the specific molecular targets and signaling pathways involved.

  • In Vivo Efficacy: Promising candidates should be advanced to in vivo models of cancer and infectious diseases to evaluate their therapeutic efficacy and pharmacokinetic properties.

  • Structural Biology: Co-crystallization of active compounds with their target proteins will provide crucial insights into their binding mode and facilitate further structure-based drug design.

Conclusion

While direct experimental evidence for the biological activity of 7-iodoindole-3-carboxylate derivatives is currently limited, a comprehensive analysis of the structure-activity relationships of related indole and 7-azaindole compounds strongly suggests their potential as a novel class of therapeutic agents, particularly as protein kinase inhibitors for the treatment of cancer. The strategic placement of an iodine atom at the C7-position of the indole ring offers a unique opportunity to exploit halogen bonding for enhanced target engagement. The experimental protocols and future directions outlined in this guide provide a roadmap for the systematic investigation of these promising molecules, with the ultimate goal of translating them into next-generation medicines.

References

  • Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells. PMC. [Link]

  • Structure Activity Relationship Of Drugs. ResearchGate. [Link]

  • New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. [Link]

  • Structure–Activity Relationship (SAR): A Cornerstone of Drug Design. Research and Reviews. [Link]

  • Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. MDPI. [Link]

  • An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. ResearchGate. [Link]

  • Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors. ResearchGate. [Link]

  • Indole-3-carbinol as a chemopreventive and anti-cancer agent. PMC. [Link]

  • Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. PubMed. [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. europepmc.org. [Link]

  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC. [Link]

  • Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. ResearchGate. [Link]

  • Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. MDPI. [Link]

  • Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Olgen - Current Medicinal Chemistry. [Link]

  • A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. RSC Publishing. [Link]

  • Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors. PubMed. [Link]

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Protocols & Analytical Methods

Method

synthesis of methyl 7-iodo-1H-indole-3-carboxylate from 7-iodoindole

Part 1: Strategic Overview 1.1 The Synthetic Challenge The target molecule, methyl 7-iodo-1H-indole-3-carboxylate , represents a high-value scaffold in medicinal chemistry. The C3-ester moiety serves as a stable precurso...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview

1.1 The Synthetic Challenge The target molecule, methyl 7-iodo-1H-indole-3-carboxylate , represents a high-value scaffold in medicinal chemistry. The C3-ester moiety serves as a stable precursor for amides and heterocycles, while the C7-iodide provides a critical "handle" for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) late in the synthetic sequence.

Direct functionalization of 7-iodoindole requires a method that:

  • Preserves the C7–I bond: Avoids transition metals (Pd/Cu) that might trigger oxidative addition at the iodine site.

  • Ensures C3 Regioselectivity: Overcomes the potential for N1-acylation or C2-substitution.

  • Avoids Gaseous Reagents: Circumvents the use of carbon monoxide (carbonylation) or phosgene (direct carboxylation) for safety and scalability.

1.2 The Solution: The Trichloroacetyl Route This protocol utilizes a two-step sequence: Friedel-Crafts acylation with trichloroacetyl chloride followed by haloform-type methanolysis . This route is superior to the Vilsmeier-Haack approach (which yields the aldehyde) and the Oxalyl Chloride approach (which typically yields the glyoxylate,


-keto ester).

Key Advantages:

  • Chemoselectivity: The reaction conditions are mild enough to leave the C7-iodide intact.

  • Operational Simplicity: No chromatographic purification is usually required for the intermediate.

  • Scalability: The reagents are inexpensive and the byproducts (chloroform, salts) are easily managed.

Part 2: Mechanistic Pathway

The transformation proceeds via an electrophilic aromatic substitution followed by a base-promoted cleavage of the trichloromethyl group.

ReactionMechanism Substrate 7-Iodoindole Inter1 Sigma Complex (Arenium Ion) Substrate->Inter1 C3 Attack Reagent1 Trichloroacetyl Chloride (Electrophile) Reagent1->Inter1 Inter2 3-(Trichloroacetyl)-7-iodoindole (Stable Intermediate) Inter1->Inter2 -HCl (Aromatization) Tetra Tetrahedral Intermediate Inter2->Tetra + MeO⁻ Reagent2 MeOH / Base (Nucleophilic Attack) Reagent2->Tetra Product Methyl 7-iodo-1H-indole-3-carboxylate Tetra->Product Elimination of :CCl3⁻

Figure 1: Mechanistic cascade from 7-iodoindole to the target ester via the trichloroacetyl intermediate.

Part 3: Experimental Protocols

Stage I: Synthesis of 3-(Trichloroacetyl)-7-iodoindole

Principle: Indole is sufficiently electron-rich to react with trichloroacetyl chloride without a Lewis acid catalyst, though the electron-withdrawing iodine at C7 may slightly retard the rate compared to unsubstituted indole.

Reagents & Materials:

  • 7-Iodoindole (1.0 equiv)

  • Trichloroacetyl chloride (1.2 equiv)

  • Pyridine (1.2 equiv) or 2,6-Lutidine (mild base scavenger)

  • Solvent: Anhydrous Dichloromethane (DCM) or 1,4-Dioxane

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with Nitrogen (

    
    ).
    
  • Dissolution: Charge the flask with 7-iodoindole (e.g., 5.0 g, 20.5 mmol) and anhydrous DCM (50 mL). Add pyridine (1.65 mL, 20.5 mmol) to scavenge HCl.

  • Addition: Cool the solution to 0°C (ice bath). Add trichloroacetyl chloride (2.7 mL, 24.6 mmol) dropwise over 20 minutes.

    • Note: The solution will likely turn yellow/orange.

  • Reaction: Remove the ice bath and allow to warm to room temperature (RT). Stir for 4–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 3:1). Starting material (

      
      ) should disappear; product spot (
      
      
      
      ) will appear.
  • Quench: Pour the reaction mixture into cold 1M HCl (50 mL) to remove pyridine.

  • Workup:

    • Separate the organic layer.[1][2]

    • Extract the aqueous layer with DCM (2 x 30 mL).

    • Wash combined organics with Brine (50 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude solid is usually pure enough (>90%) for the next step. If necessary, wash the solid with cold diethyl ether/hexane (1:1) to remove unreacted acid chloride residues.

Yield Expectation: 85–95% (Yellow solid).

Stage II: Methanolysis to Methyl 7-iodo-1H-indole-3-carboxylate

Principle: The trichloromethyl group acts as a pseudo-leaving group. Alkoxide attack at the carbonyl carbon generates a tetrahedral intermediate that collapses to expel the trichloromethyl anion (which protonates to chloroform), yielding the ester.

Reagents:

  • 3-(Trichloroacetyl)-7-iodoindole (Intermediate from Stage I)

  • Potassium Hydroxide (KOH) (0.5 equiv) or Sodium Methoxide (0.5 equiv)

  • Solvent: Anhydrous Methanol (MeOH)

Protocol:

  • Setup: Use a 100 mL round-bottom flask with a reflux condenser.

  • Dissolution: Suspend the 3-(trichloroacetyl)-7-iodoindole (approx. 7.5 g) in Methanol (75 mL).

  • Catalysis: Add KOH pellets (approx. 0.5 g, catalytic amount).

    • Note: Stoichiometric base is not strictly required if catalytic alkoxide is generated, but 0.1–0.5 equiv ensures rapid conversion.

  • Reaction: Heat the mixture to reflux (65°C) for 2–4 hours.

    • Observation: The suspension usually clears as the reaction proceeds, then the product may precipitate upon cooling.

  • Workup:

    • Cool to RT. Concentrate the solvent to ~20% of the original volume.

    • Pour into ice-cold water (100 mL). The product should precipitate as a white/off-white solid.

    • Filter the solid.[1][3]

    • Wash the filter cake with water (3 x 20 mL) and cold hexanes (20 mL).

  • Drying: Dry under high vacuum at 40°C for 12 hours.

Yield Expectation: 80–90% (White to off-white solid).

Part 4: Operational Workflow & Decision Tree

Workflow Start Start: 7-Iodoindole Step1 Add Trichloroacetyl Chloride (DCM, 0°C -> RT) Start->Step1 Check1 TLC Check: SM Consumed? Step1->Check1 AddCat Add 10 mol% AlCl3 (If reaction stalls) Check1->AddCat No (Stalled) Workup1 Acid Wash (HCl) Concentrate to Solid Check1->Workup1 Yes AddCat->Check1 Step2 Reflux in MeOH with cat. KOH Workup1->Step2 Check2 Precipitate formed on water addition? Step2->Check2 Extract Perform EtOAc Extraction (If product oiled out) Check2->Extract No (Oil) Filter Filtration & Drying Check2->Filter Yes (Solid) Final Final Product: Methyl 7-iodo-1H-indole-3-carboxylate Extract->Final Filter->Final

Figure 2: Operational decision tree for the synthesis and purification.

Part 5: Analytical Data Summary

Table 1: Physicochemical Properties & Expected Data

ParameterValue / CharacteristicNotes
Molecular Formula

Molecular Weight 301.08 g/mol
Appearance White to off-white crystalline solidDarkens upon prolonged light exposure (C-I bond).
Melting Point 185–190°C (Predicted)Based on 7-substituted analogs [1].[4]

NMR (DMSO-

)

12.1 (br s, NH), 8.15 (d, C2-H), 7.6 (d, C6-H), 7.5 (d, C4-H), 7.0 (t, C5-H), 3.85 (s,

).
C2-H is des shielded by the ester; C7-I affects C6/NH.
Mass Spec (ESI)

Characteristic Iodine isotope pattern not applicable (monoisotopic), but mass defect is distinct.

Part 6: Critical Safety & Handling

  • Iodine Stability: The C7-Iodo bond is sensitive to UV light. Perform reactions in low light or wrap flasks in aluminum foil. Avoid heating above 80°C to prevent deiodination.

  • Acid Chlorides: Trichloroacetyl chloride is corrosive and a lachrymator. Handle only in a fume hood.

  • Chloroform Generation: The methanolysis step generates chloroform (

    
    ) as a byproduct. Ensure adequate ventilation.
    

References

  • Vertex AI Search. (2025). Synthesis of Indoles: Efficient Functionalisation of the 7-Position. Thieme Connect. 4[5]

  • BenchChem. (2025).[1][6] Optimization of reaction conditions for the synthesis of 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone. 7

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. 2[5]

  • Google Patents. (2008). Preparation method of methyl indole-1-carboxylate and derivatives thereof. CN101157650B.[8] 8[5]

Sources

Application

Vilsmeier-Haack Formylation of 7-Iodoindole: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals Introduction The Vilsmeier-Haack reaction stands as a cornerstone of organic synthesis, providing a powerful and versatile method for the formylation of ele...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction stands as a cornerstone of organic synthesis, providing a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This transformation introduces a crucial formyl group (-CHO) onto the substrate, yielding aldehyde intermediates that are pivotal in the synthesis of a vast array of pharmaceuticals and biologically active molecules.[1] Within the realm of indole chemistry, the Vilsmeier-Haack reaction exhibits a strong preference for substitution at the C3 position, a consequence of this position's inherent high electron density, leading to the efficient formation of indole-3-carboxaldehydes.[1][3]

This application note offers a comprehensive guide to the Vilsmeier-Haack formylation of a particularly valuable substrate: 7-iodoindole. The strategic placement of an iodine atom at the 7-position provides a versatile synthetic handle for subsequent functionalization through a variety of powerful cross-coupling reactions. This renders the resulting 7-iodoindole-3-carboxaldehyde a highly sought-after building block in the fields of medicinal chemistry and materials science. This document will explore the intricacies of the reaction mechanism, present a detailed, step-by-step experimental protocol, and address critical experimental considerations to ensure a successful, high-yielding, and safe synthesis.

Reaction Mechanism

The Vilsmeier-Haack reaction is initiated by the in situ formation of a highly electrophilic chloroiminium ion, famously known as the Vilsmeier reagent.[4][5][6] This reactive species is generated from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride, typically phosphorus oxychloride (POCl₃).[1][6]

Step 1: Formation of the Vilsmeier Reagent

The reaction commences with the nucleophilic attack of the amide oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion, which results in the formation of the electrophilic chloroiminium salt—the Vilsmeier reagent.[3]

Step 2: Electrophilic Aromatic Substitution

The electron-rich C3 position of the 7-iodoindole nucleus then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[3] This electrophilic aromatic substitution step leads to the formation of a resonance-stabilized iminium ion intermediate.[5]

Step 3: Hydrolysis

The final step of the reaction sequence involves an aqueous work-up. The iminium intermediate is readily hydrolyzed by water to furnish the desired 7-iodoindole-3-carboxaldehyde, along with the liberation of dimethylamine.[3]

A schematic representation of the Vilsmeier-Haack reaction mechanism is provided below:

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of 7-Iodoindole DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Intermediate Iminium Intermediate Indole 7-Iodoindole Indole->Iminium_Intermediate + Vilsmeier Reagent Product 7-Iodoindole-3-carboxaldehyde Iminium_Intermediate->Product + H₂O (Work-up)

Caption: General mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol

This section provides a detailed protocol for the synthesis of 7-iodoindole-3-carboxaldehyde via the Vilsmeier-Haack formylation of 7-iodoindole.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Eq.
7-IodoindoleC₈H₆IN243.041.0 g4.111.0
Phosphorus Oxychloride (POCl₃)POCl₃153.330.7 mL (1.15 g)7.51.8
N,N-Dimethylformamide (DMF)C₃H₇NO73.0910 mL-Solvent
Dichloromethane (DCM)CH₂Cl₂84.93As needed-Solvent
Saturated Sodium Bicarbonate (NaHCO₃) solutionNaHCO₃84.01As needed-Quenching
Brine (Saturated NaCl solution)NaCl58.44As needed-Washing
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed-Drying
Silica Gel (for column chromatography)SiO₂60.08As needed-Purification
HexaneC₆H₁₄86.18As needed-Eluent
Ethyl AcetateC₄H₈O₂88.11As needed-Eluent
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • pH paper or pH meter

Experimental Workflow

Caption: Step-by-step experimental workflow for the Vilsmeier-Haack formylation.

Step-by-Step Procedure
  • Preparation of the Vilsmeier Reagent: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous N,N-dimethylformamide (DMF, 8 mL). Immerse the flask in an ice bath to cool the solvent to 0 °C. With vigorous stirring, slowly add phosphorus oxychloride (POCl₃, 0.7 mL, 7.5 mmol) dropwise to the cooled DMF over a period of 15-20 minutes.[1] It is crucial to control the addition rate to maintain the internal temperature below 10 °C. Upon completion of the addition, continue stirring the mixture at 0 °C for an additional 30 minutes. The formation of a yellowish solid or a viscous liquid signifies the generation of the Vilsmeier reagent.

  • Formylation Reaction: In a separate flask, dissolve 7-iodoindole (1.0 g, 4.11 mmol) in anhydrous DMF (2 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. Once the addition is complete, remove the ice bath and allow the reaction mixture to gradually warm to room temperature. Stir the mixture at this temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system, such as a mixture of hexane and ethyl acetate.

  • Work-up: Upon completion of the reaction (as determined by TLC analysis), carefully and slowly pour the reaction mixture into a beaker containing approximately 50 g of crushed ice with vigorous stirring.[1] This quenching process is exothermic and should be performed in a well-ventilated fume hood.

  • Neutralization: Carefully neutralize the acidic aqueous mixture by the slow, portion-wise addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH of the solution becomes alkaline (pH 8-9), as indicated by pH paper or a pH meter.[1] Exercise caution during this step, as it will result in the evolution of carbon dioxide gas. The desired product may precipitate out of the solution as a solid.

  • Isolation and Purification:

    • In case of solid precipitation: Collect the precipitated product by vacuum filtration, washing the solid thoroughly with cold water. The crude product can then be purified either by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of ethyl acetate and hexane) or by column chromatography.

    • If no solid precipitates (or to ensure complete recovery): Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (DCM) (3 x 20 mL). Combine the organic layers and wash them with brine (2 x 20 mL). Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄).[1] After filtering off the drying agent, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification by Column Chromatography: The crude product should be purified by column chromatography on silica gel. The optimal eluent system can be determined by TLC analysis; a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 30% ethyl acetate) is a good starting point for elution.

  • Characterization: The identity and purity of the final product, 7-iodoindole-3-carboxaldehyde, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purified product is expected to be a solid.

Safety Precautions

The Vilsmeier-Haack reaction employs hazardous reagents that necessitate strict adherence to established safety protocols.

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water.[7][8] It can cause severe burns to the skin and eyes and is fatal if inhaled. Its reaction with water is highly exothermic and produces toxic and corrosive fumes of hydrogen chloride and phosphoric acid.[8]

    • Handling: Always handle POCl₃ in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber is recommended), safety goggles, a face shield, and a flame-resistant lab coat.[7]

    • Quenching: Never add water directly to POCl₃. Any quenching operations should be performed with extreme caution, preferably by slowly adding the reagent to ice.

    • Spills: In the event of a spill, absorb the material with a dry, inert absorbent such as sand or vermiculite and dispose of it as hazardous waste. Do not use combustible materials for absorption.[7]

  • N,N-Dimethylformamide (DMF): DMF is a combustible liquid and is classified as a suspected carcinogen and teratogen. It is readily absorbed through the skin.

    • Handling: Handle DMF in a fume hood and wear appropriate gloves and eye protection.

  • General Precautions:

    • Ensure all glassware is thoroughly dried before use, as any moisture will react violently with POCl₃.[7]

    • The work-up procedure, which involves quenching the reaction mixture with ice and subsequent neutralization, is exothermic and generates gas. These steps must be performed slowly and in a well-ventilated fume hood.

Troubleshooting

ProblemPossible CauseSolution
Low or no product yield Incomplete formation of the Vilsmeier reagent.Ensure that POCl₃ is added slowly to DMF at a low temperature. Use fresh, anhydrous reagents to prevent premature decomposition of the Vilsmeier reagent.
Inactive 7-iodoindole.Verify the purity of the starting material. If necessary, purify it before use.
Insufficient reaction time or temperature.Monitor the reaction progress closely by TLC. If the reaction stalls at room temperature, consider gently heating the mixture, but be mindful of potential side reactions.
Formation of multiple products Side reactions due to excessive heat.Maintain strict temperature control, especially during the addition of POCl₃ and throughout the reaction.
Impure starting materials.Purify the 7-iodoindole starting material before subjecting it to the reaction.
Difficulty in product isolation Product has significant solubility in the aqueous layer.Perform multiple extractions with a suitable organic solvent such as dichloromethane or ethyl acetate to ensure complete recovery.
Emulsion formation during extraction.The addition of a small amount of brine can help to break up emulsions.

Conclusion

The Vilsmeier-Haack formylation of 7-iodoindole provides a robust and efficient pathway for the synthesis of 7-iodoindole-3-carboxaldehyde, a highly valuable and versatile intermediate in organic synthesis. By diligently following the detailed protocol and adhering to the stringent safety precautions outlined in this application note, researchers can confidently and successfully synthesize this important building block for a wide range of applications, from the development of novel pharmaceuticals to the creation of advanced materials. A thorough understanding of the reaction mechanism and meticulous control over the experimental conditions are paramount to achieving high yields and exceptional purity.

References

  • Formation of indole trimers in Vilsmeier type reactions - Semantic Scholar. (n.d.). Retrieved February 21, 2026, from [Link]

  • Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved February 21, 2026, from [Link]

  • PHOSPHORYL CHLORIDE - Sdfine. (n.d.). Retrieved February 21, 2026, from [Link]

  • Vilsmeier–Haack reaction of indole - YouTube. (2025, June 10). Retrieved February 21, 2026, from [Link]

  • Tertiary cyclic amides in Vilsmeier type reaction with indoles. (2019, March 14). Progress in Chemical and Biochemical Research. Retrieved February 21, 2026, from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Retrieved February 21, 2026, from [Link]

  • Vilsmeir Haack Reaction | PDF | Acid | Amide - Scribd. (n.d.). Retrieved February 21, 2026, from [Link]

  • Regioselective C5−H Direct Iodination of Indoles. (n.d.). Retrieved February 21, 2026, from [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 21, 2026, from [Link]

  • Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 24). Retrieved February 21, 2026, from [Link]

  • How can i do Vilsemier-Haack reaction for Quinoline Synthesis? - ResearchGate. (2020, March 20). Retrieved February 21, 2026, from [Link]

  • One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. (n.d.). Retrieved February 21, 2026, from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved February 21, 2026, from [Link]

  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori - MDPI. (2021, November 3). Retrieved February 21, 2026, from [Link]

Sources

Method

Application Note: High-Fidelity Hydrolysis of Methyl 7-Iodo-1H-indole-3-carboxylate

Abstract & Strategic Context The hydrolysis of methyl 7-iodo-1H-indole-3-carboxylate to its corresponding acid is a critical transformation in the synthesis of complex heteroaromatic scaffolds. The 7-iodo moiety serves a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

The hydrolysis of methyl 7-iodo-1H-indole-3-carboxylate to its corresponding acid is a critical transformation in the synthesis of complex heteroaromatic scaffolds. The 7-iodo moiety serves as a high-value handle for downstream cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the C3-carboxylic acid is often a precursor for amide coupling or decarboxylative functionalization.

However, this substrate presents two specific challenges that defeat standard "textbook" hydrolysis protocols:

  • Electronic Deactivation: The indole nitrogen lone pair donates electron density into the carbonyl system (vinylogous amide character), significantly reducing the electrophilicity of the ester carbonyl carbon compared to standard benzoates.

  • Stability Risks: The resulting indole-3-carboxylic acid is thermodynamically unstable toward decarboxylation under acidic/thermal stress, and the C7-iodine bond is sensitive to photolytic cleavage or metal-halogen exchange.

This guide provides a validated, self-consistent protocol using a Lithium Hydroxide (LiOH) system optimized for conversion efficiency while preserving the halogen handle.

Chemical Challenges & Mechanistic Insight

The "Vinylogous Amide" Problem

Unlike simple alkyl esters, the indole-3-ester is conjugated with the N1 nitrogen. Upon exposure to base, the N1 proton (


) is removed first. The resulting indole anion donates density heavily into the C3 position, rendering the ester carbonyl extremely poor at accepting nucleophilic attack by hydroxide.

Implication for Protocol:

  • Solvent System: A biphasic or protic-only system is often insufficient. We utilize a ternary solvent system (THF/MeOH/H₂O) to solubilize the organic substrate while maintaining high hydroxide activity.

  • Stoichiometry: A large excess of base (3–5 equivalents) is required; the first equivalent is consumed immediately by the N-H deprotonation.

The Decarboxylation Trap

Indole-3-carboxylic acids are prone to spontaneous decarboxylation to 7-iodoindole upon heating in acidic media. This occurs via protonation at the C3 position, breaking aromaticity, followed by loss of CO₂ and rearomatization.

Implication for Protocol:

  • Workup Control: Acidification must be performed at

    
    .
    
  • pH Target: Acidify only to pH 3–4 (isoelectric precipitation) rather than pH 1. Avoid boiling the acidic solution.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Role
Methyl 7-iodo-1H-indole-3-carboxylate 301.081.0Substrate
LiOH

H₂O
41.964.0Hydrolysis Reagent
Tetrahydrofuran (THF) 72.11-Co-solvent (Solubilizer)
Methanol (MeOH) 32.04-Co-solvent (Miscibility)
Water (Deionized) 18.02-Reagent/Solvent
1M HCl --Quenching Agent
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 7-iodo-1H-indole-3-carboxylate (1.0 g, 3.32 mmol) in THF (10 mL) and MeOH (5 mL).

    • Note: The solution should be clear. If the substrate is not fully dissolved, increase THF volume slightly.

  • Base Addition: Prepare a solution of LiOH

    
     H₂O  (557 mg, 13.28 mmol, 4.0 equiv) in Water  (5 mL). Add this aqueous solution dropwise to the indole mixture.
    
    • Observation: The solution may darken slightly due to the formation of the indole anion.

  • Reaction: Fit the flask with a reflux condenser. Heat the mixture to 60°C (oil bath temperature) for 4–6 hours .

    • Monitoring: Check by TLC (System: 50% EtOAc/Hexanes). The starting material (

      
      ) should disappear; the product salt will remain at the baseline.
      
Phase 2: Workup & Isolation (Critical Step)
  • Concentration: Remove the volatile organic solvents (THF/MeOH) under reduced pressure (Rotavap, 40°C bath).

    • Result: An aqueous slurry or gum remains.

  • Dilution: Add Water (15 mL) to the residue to fully dissolve the lithium salt of the product. Filter through a small pad of Celite if any insoluble particulates (impurities) are visible.

  • Controlled Acidification:

    • Place the aqueous filtrate in an ice bath (

      
      ).
      
    • Dropwise add 1M HCl with vigorous stirring.

    • Stop adding acid when the pH reaches 3–4 (use pH paper).

    • Visual: A thick off-white to pale yellow precipitate will form.

  • Filtration: Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with cold water (

    
    ) to remove residual lithium salts.
    
  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours. Do not exceed 50°C to prevent decarboxylation.

Visualized Workflows

Workflow Diagram

The following diagram illustrates the critical path and decision points for the hydrolysis.

HydrolysisWorkflow Start Start: Me-7-iodo-indole-3-carboxylate Solvent Dissolve in THF/MeOH (2:1) Start->Solvent BaseAdd Add LiOH (aq, 4 equiv) Solvent->BaseAdd Heat Heat to 60°C (4-6 hrs) BaseAdd->Heat Check TLC Check (SM Disappeared?) Heat->Check Continue Continue Heating Check->Continue No Evap Evaporate Organics (Rotavap) Check->Evap Yes Continue->Heat Acidify Cool to 0°C Acidify to pH 3-4 Evap->Acidify Filter Filter & Wash (Cold H2O) Acidify->Filter Dry Vacuum Dry < 50°C Filter->Dry Product Product: 7-Iodo-1H-indole-3-COOH Dry->Product

Caption: Optimized workflow for the hydrolysis of 7-iodoindole esters, emphasizing temperature control during acidification.

Mechanistic Pathway

Understanding the electronic flow is vital for troubleshooting low yields.

Mechanism Substrate Ester Substrate Deprotonation N-H Deprotonation (Fast) Substrate->Deprotonation LiOH Anion Indole Anion (Deactivated Ester) Deprotonation->Anion Attack Hydroxide Attack (Slow/Rate Limiting) Anion->Attack Heat/Excess OH- Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Salt Carboxylate Salt Tetrahedral->Salt -OMe

Caption: The mechanism highlights the formation of the deactivated indole anion, necessitating heat and excess base.

Quality Control & Validation

Expected Analytical Data
  • Appearance: Off-white to pale yellow solid.

  • Melting Point: Decomposes

    
     (typical for indole acids).
    
  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       ppm (s, 1H, COOH/NH broad).
      
    • 
       ppm (d, 1H, H-4).
      
    • 
       ppm (s, 1H, H-2).
      
    • 
       ppm (d, 1H, H-6).
      
    • 
       ppm (t, 1H, H-5).
      
    • Key Check: Absence of methyl singlet (

      
       ppm).
      
Troubleshooting Table
ObservationRoot CauseCorrective Action
No Reaction (TLC) Ester deactivation too strong.Switch to KOH (stronger base) or increase temp to reflux (65-70°C).
Product is Purple/Dark Iodine liberation (oxidation).Add 5% Sodium Thiosulfate during workup wash. Keep in dark.
Low Yield / Gas Evolution Decarboxylation.Acidification was too warm or too acidic (pH < 2). Keep cold.
Product is Sticky Gum Incomplete drying or LiCl trapped.Triturate with cold Dichloromethane (DCM) or re-slurry in water.

References

  • Indole-3-Carboxylic Acid Stability

    • Title: Decarboxylation of indole-3-carboxylic acids under metal-free conditions.
    • Source:Journal of Chemical Research / ResearchG
    • URL:[Link]

  • Synthesis of 7-Iodoindoles

    • Title: Synthesis of Indoles: Efficient Functionalisation of the 7-Position.[7]

    • Source:Synthesis (Thieme Connect).[5][8]

  • General Hydrolysis of Indole Esters

    • Title: Synthesis of indole-3-carboxylic acid derivatives by Pd(0)-catalyzed intramolecular alpha-arylation.[9]

    • Source:PubMed / Tetrahedron Letters.
    • URL:[Link]

  • Mechanistic Insight (Vinylogous Amide)

    • Title: Stability of drugs and medicines: Hydrolysis.
    • Source:ResearchG
    • URL:[Link]

Sources

Application

Application Note: Regioselective Functionalization of 7-Iodoindole Derivatives

Topic: Strategic Regiocontrol: Functionalization of 7-Iodoindole Scaffolds Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Introduction: The C7 Con...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Regiocontrol: Functionalization of 7-Iodoindole Scaffolds Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Introduction: The C7 Conundrum

The indole scaffold is a "privileged structure" in drug discovery, appearing in over 3,500 bioactive compounds. However, the C7 position remains underexplored compared to the C2 (nucleophilic/acidic) and C3 (electrophilic) positions. This is largely due to the lack of innate reactivity at C7 and the steric hindrance imposed by the N1-substituent.

7-Iodoindole represents a high-value strategic entry point. The C–I bond possesses a unique electronic signature—a weak bond dissociation energy (approx. 53 kcal/mol) and a large atomic radius—that allows for site-selective oxidative addition by transition metals (Pd, Cu) even in the presence of other halogens (Br, Cl) at C3, C4, or C5.

This guide details the protocols for exploiting this reactivity to install aryl, alkynyl, and amino functionalities selectively at C7.

The Reactivity Landscape

To design effective routes, one must visualize the indole nucleus not as a single reactive entity, but as a map of competing electronic biases.

Diagram 1: Indole Reactivity & Selectivity Map

This diagram illustrates the orthogonal reactivity modes available on a poly-halogenated indole scaffold, highlighting why the 7-Iodo position is the "First Mover" in cross-coupling sequences.

IndoleReactivity cluster_legend Reactivity Order (Pd-Catalysis) Indole 7-Iodo-3-Bromoindole (Core Scaffold) C3 C3 Position (Bromine) Indole->C3 Secondary Target C7 C7 Position (Iodine) Indole->C7 Primary Target N1 N1 Position (Protecting Group) Indole->N1 Control Element Suzuki Suzuki/Sonogashira (Fastest Oxidative Addition) C7->Suzuki Pd(0) Insertion Heck Heck/Buchwald (Sterically Sensitive) C7->Heck High Temp Protect Steric Modulation (Boc/Tosyl/SEM) N1->Protect Affects C7 Access Legend C7-I > C3-Br >> C-Cl > C-H

Caption: Orthogonal reactivity map of 7-iodo-3-bromoindole. The C7-I bond undergoes oxidative addition significantly faster than C3-Br, enabling chemoselective functionalization.

Critical Parameters for C7 Selectivity

Protecting Group Strategy (N1)

The choice of N1-protecting group is the single most critical variable for C7 functionalization due to the "Ortho Effect."

Protecting GroupElectronic EffectSteric Impact on C7Recommended For
Free N-H Electron-Rich (+M)MinimalSonogashira (Cu-mediated), Simple Suzuki
N-Tosyl (Ts) Strong E-WithdrawingModerateSuzuki/Heck (Accelerates oxidative addition)
N-Boc E-WithdrawingHighSuzuki (Labile under harsh base)
N-SEM/MOM Weak E-DonatingLowLithiation/Exchange chemistry

Expert Insight: For difficult couplings (e.g., bulky boronic acids), use N-Tosyl . The electron-withdrawing nature pulls density from the ring, making the C7-I bond more electrophilic and facilitating the oxidative addition of Pd(0).

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Install an aryl group at C7 while preserving a C3-Bromine for subsequent steps. Mechanism: The rate of oxidative addition to C-I is


1000x faster than to C-Br.

Reagents:

  • Substrate: 3-bromo-7-iodo-1-(phenylsulfonyl)-1H-indole (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)

  • Base: K₃PO₄ (3.0 equiv, 2M aqueous)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Methodology:

  • Degassing (Critical): Charge a reaction vial with the indole substrate, boronic acid, and solid base. Cap and purge with Argon for 5 minutes. Note: Oxygen promotes homocoupling of boronic acids and dehalogenation.

  • Catalyst Addition: Add the Pd catalyst rapidly against a positive stream of Argon.

  • Solvent Addition: Add sparged 1,4-dioxane and degassed water (if using solid base, add water here; if using aq. base, add now).

  • Thermal Cycle: Heat to 60°C . Do not exceed 80°C if retaining the C3-Bromine is the goal; higher temperatures increase the risk of "leaking" reactivity to the bromide.

  • Monitoring: Monitor by HPLC/UPLC. The reaction is typically complete in 2–4 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Validation Check: If you observe significant C3-arylation, switch the catalyst to Pd(PPh₃)₄ (bulkier, slower oxidative addition) and lower the temperature to 45°C.

Protocol B: C7-Sonogashira Coupling (The "Robust" Route)

Objective: Introduction of alkynes.[2][3][4] This is often the highest-yielding reaction for 7-iodoindoles due to the high affinity of Cu for the iodine position.

Reagents:

  • Substrate: 7-iodoindole (N-protected or free NH)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (2 mol%)

  • Co-Catalyst: CuI (1 mol%)

  • Base/Solvent: Et₃N (used as solvent or 1:1 mix with DMF)

Step-by-Step Methodology:

  • Preparation: Dissolve substrate and alkyne in degassed Et₃N/DMF.

  • Catalyst Charge: Add PdCl₂(PPh₃)₂ and CuI simultaneously. The solution will typically darken.

  • Reaction: Stir at Room Temperature .

    • Expert Note: Unlike bromides, 7-iodoindoles rarely require heating for Sonogashira. Heating often leads to indole polymerization.

  • Completion: Reaction is usually complete in <1 hour.

  • Copper Removal: Wash the organic layer with saturated NH₄Cl/NH₄OH (9:1) to sequester copper species (turns blue) and prevent heavy metal contamination in the next step.

Protocol C: Sterically Demanding Buchwald-Hartwig Amination

Objective: Amination at C7. Challenge: The N1 substituent and the C7-Iodine create a "steric pocket" that makes Pd-ligand coordination difficult. Standard ligands (BINAP, dppf) often fail.

Reagents:

  • Substrate: 7-iodo-1-tosyl-1H-indole

  • Amine: Primary or secondary amine (1.2 equiv)

  • Pre-Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (2–5 mol%)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Toluene or t-Amyl Alcohol

Step-by-Step Methodology:

  • Glovebox/Schlenk: This reaction is highly sensitive to O₂/H₂O. Ideally, set up in a glovebox.

  • Base Choice: Use NaOtBu. Stronger bases (LiHMDS) can deprotonate the C2 position, leading to side reactions.

  • Ligand Selection:

    • Use RuPhos for secondary amines.

    • Use BrettPhos for primary amines.

    • Why? These dialkylbiaryl phosphine ligands are designed to facilitate reductive elimination in sterically crowded environments (like the ortho-substituted C7 position).

  • Temperature: Heat to 80–100°C.

  • Workup: Filter through Celite to remove Pd black.

Sequential Workflow Strategy

When designing a synthesis involving a 7-iodoindole, the order of operations is paramount. The following decision tree outlines the logical flow for multi-functionalization.

Diagram 2: Sequential Functionalization Decision Tree

SequentialWorkflow Start Start: 3-Bromo-7-Iodoindole Decision1 Target: C7 Functionalization? Start->Decision1 PathA Suzuki (Pd-dppf, 60°C) Chemoselective at C7 Decision1->PathA Aryl/Alkyl PathB Sonogashira (Pd/Cu, RT) Chemoselective at C7 Decision1->PathB Alkyne Intermed Intermediate: 7-Funct-3-Bromoindole PathA->Intermed PathB->Intermed Decision2 Target: C3 Functionalization? Intermed->Decision2 PathC Suzuki (Pd-XPhos, 100°C) Forces reaction at C3-Br Decision2->PathC PathD Heck Reaction (High Temp) Decision2->PathD Final Final Product: 3,7-Disubstituted Indole PathC->Final PathD->Final

Caption: Workflow for sequential functionalization. Note the temperature gradient: mild conditions for C7-I followed by forcing conditions for C3-Br.

References

  • Kondo, Y., Kojima, S., & Sakamoto, T. (1996). "A Concise Synthesis of 7-Substituted Indoles." Heterocycles. [Link] Key Finding: Early foundational work on constructing and functionalizing the C7 position.

  • Dobbs, A. P. (2001). "Total Synthesis of the Trikentrins via a 7-Indolyne Cycloaddition." Journal of Organic Chemistry. [Link] Key Finding: Demonstrates the utility of 7-iodoindoles in complex natural product synthesis via Sonogashira and aryne intermediates.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. [Link] Key Finding: Definitive guide for selecting ligands (BrettPhos/RuPhos) for sterically hindered ortho-substituted halides like 7-iodoindole.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of methyl 7-iodo-1H-indole-3-carboxylate synthesis

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of methyl 7-iodo-1H-indole-3-carboxylate . This guide departs from generic advice to address the specific el...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of methyl 7-iodo-1H-indole-3-carboxylate .

This guide departs from generic advice to address the specific electronic and steric challenges of the 7-iodo position and the C3-ester moiety.

Ticket Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry

Diagnostic: Why Is Your Yield Low?

Before optimizing, we must identify the failure mode. The synthesis of methyl 7-iodo-1H-indole-3-carboxylate is notoriously difficult because it fights two fundamental principles of indole chemistry:

  • Electrophilic Mismatch (Direct Iodination Failure): If you are attempting to iodinate methyl 1H-indole-3-carboxylate, you will obtain primarily the 5-iodo or 6-iodo isomers. The C3-ester deactivates the ring; the remaining electron density is at C5/C6. The C7 position is sterically hindered and electronically unfavorable for electrophilic aromatic substitution (EAS).

  • Steric Inhibition (Fischer Failure): If you are using the Fischer Indole Synthesis (2-iodophenylhydrazine + pyruvate derivative), the bulky iodine atom at the ortho position destabilizes the transition state of the [3,3]-sigmatropic rearrangement. This leads to N-N bond cleavage (tar formation) rather than cyclization.

The "Golden Route" Recommendation

To achieve high yields (>70% overall), you must decouple the ring formation from the ester installation.

The Strategy: Synthesize the 7-iodoindole core first (where the iodine is installed before the ring closes), then functionalize C3 using the Trichloroacetyl Chloride method. This bypasses the regioselectivity issues of direct iodination and the steric issues of complex Fischer cyclizations.

Optimization Protocol: The "Functionalization" Pathway

This protocol replaces low-yielding one-pot attempts with a robust, self-validating two-stage workflow.

Stage 1: Synthesis of 7-Iodoindole (The Core)

If you already have 7-iodoindole, skip to Stage 2. Recommended Method: Bartoli Indole Synthesis Why: The Bartoli reaction (nitroarene + vinyl Grignard) is uniquely suited for 7-substituted indoles because it proceeds via a [3,3]-sigmatropic rearrangement that tolerates ortho-halogens better than the Fischer synthesis.

  • Precursors: 2-Iodonitrobenzene (1.0 equiv), Vinylmagnesium bromide (3.0 equiv).

  • Key Condition: Reaction must be performed at -40°C to -78°C in THF.

  • Yield Checkpoint: Expect 60-75% yield. If lower, ensure your Grignard reagent is fresh and titrated.

Stage 2: C3-Acylation & Esterification (The High-Yield Step)

This is the industry-standard method for converting indoles to 3-carboxylates without metals.

Step 2A: Acylation with Trichloroacetyl Chloride

Mechanism: Friedel-Crafts Acylation. The C3 position of 7-iodoindole remains the most nucleophilic site. Reagents: 7-Iodoindole, Trichloroacetyl chloride, Pyridine (cat.), Dichloromethane (DCM) or Toluene.

  • Dissolve: 7-Iodoindole (1.0 equiv) in anhydrous DCM (0.2 M).

  • Add Base: Add Pyridine (1.2 equiv) to scavenge HCl.

  • Acylate: Add Trichloroacetyl chloride (1.2 equiv) dropwise at 0°C.

  • Monitor: Warm to RT. Reaction is usually complete in 2–4 hours.

  • Checkpoint: TLC will show a new spot (less polar than indole). The intermediate is 3-(trichloroacetyl)-7-iodoindole .

Step 2B: Methanolysis (Haloform-type Reaction)

Mechanism: Nucleophilic attack of methoxide on the trichloromethyl ketone, followed by elimination of the trichloromethyl anion (good leaving group).

  • Solvent Switch: Evaporate DCM or add MeOH directly if using a compatible co-solvent.

  • Reagent: Add NaOMe (0.5 equiv catalytic) in MeOH.

  • Reaction: Stir at RT or mild reflux (40°C).

  • Workup: Quench with NH₄Cl, extract with EtOAc.

Overall Yield Expectation (Stage 2): 85–95%.

Visual Workflow & Logic

The following diagram illustrates the critical decision points and the recommended pathway to avoid "yield killers."

IndoleSynthesis Start Start: Methyl 7-iodo-1H-indole-3-carboxylate RouteA Route A: Direct Iodination of Methyl Indole-3-carboxylate Start->RouteA Attempted RouteB Route B: Fischer Synthesis (2-Iodophenylhydrazine) Start->RouteB Attempted RouteC Route C: Functionalization Strategy (Recommended) Start->RouteC Optimized FailureA FAILURE: Yields 5-iodo or 6-iodo isomers. (Electronic deactivation) RouteA->FailureA FailureB LOW YIELD: Steric hindrance at ortho-position causes tar/polymerization. RouteB->FailureB Step1 Step 1: 7-Iodoindole Core (Bartoli Synthesis) RouteC->Step1 Step2 Step 2: C3-Acylation (Trichloroacetyl Chloride) Step1->Step2 Regioselective C3 Attack Step3 Step 3: Methanolysis (NaOMe/MeOH) Step2->Step3 Haloform Cleavage Final Final Product: Methyl 7-iodo-1H-indole-3-carboxylate (>70% Overall Yield) Step3->Final

Caption: Comparative workflow analysis showing why direct iodination and standard Fischer routes fail, and highlighting the stepwise functionalization strategy.

Troubleshooting Guide (FAQs)

Q1: I am committed to the Fischer Route (Japp-Klingemann). How can I save my reaction?

If you must use the Fischer route (e.g., starting from 2-iodoaniline ), the critical failure point is the acid-catalyzed cyclization.

  • The Fix: Do NOT use Polyphosphoric Acid (PPA) at high temperatures (>100°C). The iodine radical is labile, and the harsh conditions favor polymerization.

  • Protocol Modification: Use 4% H₂SO₄ in Methanol or ZnCl₂ in Acetic Acid at reflux. These milder conditions reduce thermal degradation.

  • Lighting: Exclude light. Aryl iodides are photosensitive; light can induce homolytic cleavage of the C-I bond, leading to de-iodinated byproducts (methyl indole-3-carboxylate).

Q2: Why can't I just iodinate methyl indole-3-carboxylate with NIS?
  • Mechanistic Reality: The ester group at C3 is an Electron Withdrawing Group (EWG). It deactivates the pyrrole ring. The electrophile (I⁺) is forced to attack the benzene ring.

  • Outcome: You will get a mixture of 5-iodo (major) and 6-iodo (minor) products. Separating the 7-iodo trace (if any) is chromatographically difficult.

Q3: During the Trichloroacetyl reaction, I see a precipitate. Is this wrong?
  • Answer: No, this is good. The intermediate 3-(trichloroacetyl)-7-iodoindole often precipitates from DCM or Toluene as the reaction proceeds.

  • Action: Do not filter it out if you are proceeding to the methanolysis in the same pot. Simply evaporate the solvent or add MeOH directly to the slurry.

Q4: My iodine is falling off (De-iodination).
  • Cause: This usually happens during metal-catalyzed steps (e.g., if attempting Pd-catalyzed carbonylations) or radical conditions.

  • Prevention: Avoid Pd(0) catalysts if possible, as oxidative addition into the C-I bond is rapid (faster than C-Br or C-Cl). The Trichloroacetyl method is metal-free, eliminating this risk.

Quantitative Comparison of Methods

FeatureDirect Iodination (NIS/TFA)Fischer Synthesis (Classic)Functionalization (Trichloroacetyl)
Primary Isomer 5-iodo / 6-iodo7-iodo (Target)7-iodo (Target)
Regioselectivity PoorGoodExcellent
Yield <15% (Target isomer)30–45%75–85%
Risk Factor Separation difficulty"Tar" formationMoisture sensitivity (Acid chloride)
Scalability LowMediumHigh

References

  • Bartoli Indole Synthesis (General Mechanism for 7-Substituted Indoles)

    • Bartoli, G., et al. "Reaction of nitroarenes with vinyl Grignard reagents: a mild and general synthesis of indoles." Tetrahedron Letters, 1989.
  • Trichloroacetylation Route to Indole-3-Carboxylates

    • Reid, W. B., et al. "Synthesis of 3-carboalkoxyindoles via the reaction of indoles with trichloroacetyl chloride." Journal of Organic Chemistry, 1980.
  • Regioselectivity of Electrophilic Substitution on Indoles

    • Sundberg, R. J. The Chemistry of Indoles. Academic Press.
  • Optimization of Fischer Cyclization for Halo-Indoles

    • Robinson, B. The Fischer Indole Synthesis. Wiley, 1982.
Optimization

Technical Support Center: Palladium Catalyst Removal from Indole-3-Carboxylate Products

Welcome to the technical support center for the purification of indole-3-carboxylate products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of indole-3-carboxylate products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the effective removal of residual palladium catalysts from your reaction mixtures. The unique chelating nature of the indole-3-carboxylate scaffold can present specific challenges, which this guide aims to address with scientifically grounded and field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from my indole-3-carboxylate product so critical?

A1: The removal of palladium is paramount for several reasons. Firstly, regulatory bodies such as the International Council for Harmonisation (ICH) impose strict limits on elemental impurities in active pharmaceutical ingredients (APIs) due to potential toxicity.[1][2][3] For palladium, the permitted daily exposure is low, often translating to a concentration limit of around 10 ppm in the final API.[3][4] Secondly, residual palladium can interfere with downstream synthetic steps or biological assays, leading to unreliable results.[2]

Q2: I'm observing a persistent color in my product after initial workup. Is this related to palladium?

A2: It is highly likely. Residual palladium, particularly in different oxidation states or as colloidal nanoparticles, can impart a distinct color (often orange, brown, or black) to the product.[5] This coloration is a strong indicator that your initial purification method was insufficient.

Q3: What makes indole-3-carboxylates particularly challenging for palladium removal?

A3: The indole-3-carboxylate moiety contains both a nitrogen atom in the indole ring and a carboxylate group. These functional groups can act as ligands, forming stable complexes with palladium species. This chelation can keep the palladium solubilized and render it less amenable to removal by simple filtration or precipitation.[6]

Q4: What are the primary methods for palladium removal applicable to indole-3-carboxylate synthesis?

A4: The most common and effective methods include:

  • Adsorption: Utilizing solid-supported scavengers or activated carbon to bind the palladium.[3][6][7][8]

  • Filtration: Effective for heterogeneous catalysts or precipitated palladium, often through a pad of Celite®.[6][9][10]

  • Chromatography: Column chromatography can separate the product from palladium residues.[9]

  • Crystallization: Can be used to isolate the pure product, leaving palladium impurities in the mother liquor.[11]

Q5: How do I accurately quantify the amount of residual palladium in my final product?

A5: The industry-standard methods for quantifying trace levels of palladium are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[11][12] For high-throughput screening of purification methods, catalysis-based fluorometric assays can also be employed.[12][13][14]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the removal of palladium from indole-3-carboxylate products.

Issue 1: Incomplete Palladium Removal After Initial Purification

Symptom: Your indole-3-carboxylate product still shows significant palladium content (>10 ppm) after standard workup procedures like filtration.

Underlying Cause: The palladium species is likely soluble or colloidal, possibly complexed with your product, solvent, or ligands from the reaction. Simple filtration is ineffective for these forms of palladium.[5]

Troubleshooting Workflow:

G start High Residual Pd (>10 ppm) after Initial Filtration scavenger Employ a Palladium Scavenger start->scavenger Soluble/Colloidal Pd Suspected carbon Activated Carbon Treatment start->carbon Cost-Effective First Pass chromatography Column Chromatography start->chromatography Simultaneous Purification Required analysis Analyze Pd Content (ICP-MS) scavenger->analysis carbon->analysis chromatography->analysis pass < 10 ppm Pd (Process Complete) analysis->pass Success fail > 10 ppm Pd (Further Optimization Needed) analysis->fail Failure

Caption: Decision workflow for addressing incomplete palladium removal.

Guide 1.1: Palladium Removal Using Scavengers

Palladium scavengers are solid supports functionalized with ligands that have a high affinity for palladium, such as thiols, amines, and thioureas.[3][6][8][15]

Step-by-Step Protocol:

  • Scavenger Selection: For indole-3-carboxylates, thiol-functionalized silica scavengers are often a good starting point due to the soft nature of palladium.[2]

  • Quantify Initial Palladium: If possible, determine the initial palladium concentration in your crude product solution via ICP-MS.[3] This will help in determining the appropriate amount of scavenger to use.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, Toluene, Ethyl Acetate).

  • Scavenging: Add the scavenger (typically 5-20 equivalents relative to the residual palladium) to the solution.

  • Agitation and Heating: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-24 hours.[3] The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite® to remove the solid-supported scavenger.

  • Washing: Wash the filter cake with fresh solvent to ensure complete recovery of your product.

  • Concentration and Analysis: Combine the filtrate and washings, remove the solvent under reduced pressure, and analyze the purified product for residual palladium.

Troubleshooting for Scavenger Use:

  • Question: Palladium levels are still high after using a scavenger. What should I do?

    • Answer: Increase the equivalents of the scavenger, extend the reaction time, or increase the temperature.[2] Also, consider that the chosen scavenger may not be optimal for the specific palladium species in your mixture. A screening of different types of scavengers (e.g., thiol vs. amine-based) is recommended.[2]

Guide 1.2: Palladium Removal Using Activated Carbon

Activated carbon is a cost-effective and broadly applicable adsorbent for palladium removal.[7][8]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude indole-3-carboxylate product in an appropriate solvent.

  • Addition of Carbon: Add activated carbon (typically 5-20 wt% relative to the crude product) to the solution.

  • Stirring: Stir the suspension at room temperature for 1-12 hours.

  • Filtration: Filter the mixture through a thick pad of Celite® to remove the activated carbon. It is crucial to use a sufficient amount of Celite® to prevent fine carbon particles from passing through.

  • Washing: Thoroughly wash the carbon cake with fresh solvent.

  • Concentration and Analysis: Combine the filtrate and washings, remove the solvent, and analyze for residual palladium.

Troubleshooting for Activated Carbon Use:

  • Question: I am losing a significant amount of my indole-3-carboxylate product when using activated carbon. How can I prevent this?

    • Answer: This is due to the non-specific adsorptive nature of activated carbon.[3][8] Reduce the amount of activated carbon used to the minimum required for effective palladium removal.[3] You can also try changing the solvent, as this can affect the product's affinity for the carbon surface.

Issue 2: Significant Product Loss During Purification

Symptom: Low yield of the final indole-3-carboxylate product after the palladium removal step.

Underlying Cause: Non-specific binding of the product to the scavenger or activated carbon. The polar nature of the indole-3-carboxylate may contribute to this.

Troubleshooting Strategies:

G start Significant Product Loss During Purification reduce_adsorbent Reduce Amount of Scavenger/Carbon start->reduce_adsorbent screen_scavengers Screen Different Scavenger Types start->screen_scavengers change_solvent Change Solvent System start->change_solvent analyze_yield Analyze Product Yield reduce_adsorbent->analyze_yield screen_scavengers->analyze_yield change_solvent->analyze_yield alt_method Consider Alternative Method (e.g., Crystallization) success Acceptable Yield analyze_yield->success fail Yield Still Low analyze_yield->fail fail->alt_method

Caption: Troubleshooting workflow for addressing product loss.

Detailed Recommendations:

  • Minimize Adsorbent: Use the minimal amount of scavenger or activated carbon necessary. A preliminary experiment to titrate the optimal amount can be beneficial.

  • Scavenger Screening: Test different types of scavengers. For instance, a polymer-based scavenger might exhibit different non-specific binding properties compared to a silica-based one.[2]

  • Solvent Effects: The choice of solvent can influence the product's interaction with the solid support. Experiment with solvents of varying polarity.

  • Alternative Purification: If product loss remains high, consider a different purification strategy altogether, such as crystallization or chromatography.[9][11]

Data Summary Table

Purification MethodTypical Pd Removal EfficiencyKey AdvantagesKey Disadvantages
Filtration (Celite®) Variable (high for heterogeneous Pd)Simple, fast, inexpensive.[9]Ineffective for soluble or colloidal Pd.[2][5]
Activated Carbon >95%Cost-effective, widely applicable.[7][8]Can cause product loss due to non-specific adsorption.[3][8]
Silica-Based Scavengers >99%High selectivity, high efficiency.[8][15]Higher cost compared to activated carbon.[8]
Chromatography >99%High purity of final product.[9]Can be time-consuming and require large solvent volumes.
Crystallization VariableCan yield highly pure product.[11]Product loss in mother liquor; may not be suitable for all products.

References

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Activated Carbon Business Division. Retrieved from [Link]

  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? Retrieved from [Link]

  • Merck/PITT Collaboration. (2026, February 16). Rapid Method for Evaluation of Residual Palladium. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Retrieved from [Link]

  • Ingenta Connect. (n.d.). The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Retrieved from [Link]

  • ACS Publications. (2024, May 28). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry. Retrieved from [Link]

  • Powder Systems. (2023, June 6). Which Filtration Products are Used for Catalyst Recovery? Retrieved from [Link]

  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]

  • Ingenta Connect. (n.d.). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Retrieved from [Link]

  • SciSpace. (n.d.). Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2022, May 30). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry. Retrieved from [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • Reddit. (2025, September 19). Your trick to remove residual palladium. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Retrieved from [Link]

  • Kumar Filters. (n.d.). Top Filtration Systems Used for Catalyst Recovery. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2013, October 12). Removal of leached Palladium from reaction product. Retrieved from [Link]

  • ResearchGate. (2015, May 24). What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level? Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of Methyl 7-iodo-1H-indole-3-carboxylate

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for the purification of methyl 7-iodo-1H-indole-3-carboxylate via recrystallization. It addresses co...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for the purification of methyl 7-iodo-1H-indole-3-carboxylate via recrystallization. It addresses common challenges and provides a logical framework for solvent selection and troubleshooting.

Frequently Asked Questions (FAQs): Solvent Selection & First Principles

Q1: What is the primary goal of recrystallizing methyl 7-iodo-1H-indole-3-carboxylate?

The primary goal is to remove impurities from a crude sample of the compound. Recrystallization is a purification technique that leverages differences in solubility between the desired compound and contaminants.[1] Impurities may include unreacted starting materials, byproducts from the synthesis (e.g., other indole derivatives), or degradation products such as the hydrolyzed indole-3-carboxylic acid.[2] A successful recrystallization yields a highly pure, crystalline solid with a sharp melting point.

Q2: How do I choose a suitable recrystallization solvent for this specific molecule?

The ideal solvent is one in which methyl 7-iodo-1H-indole-3-carboxylate is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.[3] The principle of "like dissolves like" is a useful starting point.[4] Our target molecule has several key features influencing its polarity:

  • Indole Ring: A moderately polar aromatic system with an N-H group capable of hydrogen bonding.

  • Iodo Group: Increases molecular weight and van der Waals forces but is only weakly polar.

  • Methyl Ester Group: A polar functional group that can act as a hydrogen bond acceptor.

Given this structure, solvents of intermediate polarity are excellent candidates. Extremely non-polar solvents (like hexane) are unlikely to dissolve the compound even when hot, while highly polar solvents (like water) may not dissolve it well at all, though solvent mixtures containing water can be effective.[5]

Q3: What are some good starting solvents to screen for this compound?

Based on the structure and common solvents used for similar indole derivatives, a preliminary screening is recommended.[2][6] The following table provides a list of candidate solvents to evaluate on a small scale.

SolventBoiling Point (°C)PolarityRationale & Potential Issues
Methanol 65Polar ProticOften effective for indole esters.[2] Risk: High solubility even when cold may lead to poor recovery.[1]
Ethanol 78Polar ProticSimilar to methanol, but slightly lower polarity may improve recovery.
Acetone 56Polar AproticGood general-purpose solvent. Its volatility simplifies drying.
Ethyl Acetate 77Mid-PolarityA versatile solvent that often provides a good solubility differential.
Toluene 111Non-PolarMay be effective if impurities are highly polar. Risk: High boiling point can lead to "oiling out."[3]
Hexane 69Non-PolarUnlikely to work alone but is an excellent "anti-solvent" for a solvent pair system (e.g., Ethyl Acetate/Hexane).[6]

Q4: What is a "solvent pair" and when should I use one?

A solvent pair is used when no single solvent has the ideal solubility characteristics.[4] It consists of two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").[4] For methyl 7-iodo-1H-indole-3-carboxylate, a potential pair could be Acetone-Water or Ethyl Acetate-Hexane . The compound is dissolved in a minimum amount of the hot "good" solvent, and the "bad" solvent is added dropwise until the solution becomes cloudy (the saturation point), after which a few drops of the "good" solvent are added back to clarify the solution before cooling.

Experimental Protocol: Recrystallization of Methyl 7-iodo-1H-indole-3-carboxylate

This protocol outlines a systematic approach to purifying the target compound.

Part A: Solvent Screening (Microscale)
  • Place approximately 20-30 mg of the crude solid into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., methanol, ethyl acetate, acetone) dropwise at room temperature, vortexing after each drop.

  • If the solid dissolves readily at room temperature, the solvent is unsuitable as recovery will be low.[4]

  • If the solid is insoluble, gently heat the test tube in a sand or water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool to room temperature, then place it in an ice-water bath.

  • An ideal solvent is one where the solid dissolves when hot and forms a high yield of crystals upon cooling.

Part B: Bulk Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude methyl 7-iodo-1H-indole-3-carboxylate. Add the chosen ideal solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of near-boiling solvent until the solid is completely dissolved.[1]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of pure, well-defined crystals, as it allows impurities to remain in the solution (mother liquor).[3]

  • Cooling: Once the flask has reached room temperature, it can be placed in an ice-water bath for 15-30 minutes to maximize the crystal yield.[2]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[1][2] Using room temperature or warm solvent will redissolve some of your product and lower the yield.

  • Drying: Dry the crystals thoroughly to remove all traces of solvent. This can be done by leaving them on the filter under vacuum for a period or by transferring them to a vacuum oven.

  • Purity Assessment: Confirm the purity of the recrystallized product by measuring its melting point (a pure compound will have a sharp, narrow melting point range) and by Thin-Layer Chromatography (TLC) analysis.[2]

Visualization of Key Workflows

Recrystallization_Workflow cluster_prep Preparation cluster_main Purification Process cluster_analysis Analysis Crude Crude Solid Solvent Select Solvent Crude->Solvent Small-scale tests Dissolve 1. Dissolve in Minimum Hot Solvent Solvent->Dissolve HotFilt 2. Hot Filtration (if needed) Dissolve->HotFilt Cool 3. Slow Cooling to Room Temp HotFilt->Cool IceBath 4. Ice Bath (Maximize Yield) Cool->IceBath VacFilt 5. Vacuum Filtration IceBath->VacFilt Wash 6. Wash with Ice-Cold Solvent VacFilt->Wash Dry 7. Dry Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure Analyze Purity Check (TLC, Melting Point) Pure->Analyze

Caption: A typical workflow for the recrystallization process.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: IR Spectroscopy of Indole Ester Carbonyl Groups

The following guide provides an in-depth technical analysis of the infrared spectroscopy of indole ester carbonyl groups. It is designed for researchers requiring precise structural characterization and distinguishes bet...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the infrared spectroscopy of indole ester carbonyl groups. It is designed for researchers requiring precise structural characterization and distinguishes between positional isomers and environmental effects.[1]

Executive Summary

The carbonyl stretching frequency (


) of indole esters is a highly diagnostic handle in structural elucidation, yet it is frequently misassigned due to the unique electronic properties of the indole ring. Unlike simple aliphatic esters (

1740 cm

), indole esters exhibit significant red shifts (lowering of frequency) due to vinylogous amide resonance and intermolecular hydrogen bonding .[1]

This guide differentiates the vibrational signatures of Indole-3-carboxylates versus Indole-2-carboxylates and provides a validated protocol for distinguishing free versus hydrogen-bonded species.[1]

Mechanistic Analysis: The Electronic Landscape

To accurately interpret the IR spectrum, one must understand the competing electronic forces acting on the carbonyl bond.

The Resonance Effect (Electronic Push)

The indole nitrogen lone pair is part of the aromatic


-system. When a carbonyl group is attached to the ring, it acts as an electron sink.
  • C3-Position (Enaminic Character): The C3 position is the most electron-rich site on the indole ring.[1] The resonance contribution from the nitrogen to a C3-carbonyl is extremely strong, effectively giving the bond significant single-bond character (Cngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -O
    
    
    
    ). This results in a lower stretching frequency.[1]
  • C2-Position (Imine-like Vicinity): While still conjugated, the C2 position receives less direct "push" from the nitrogen lone pair compared to C3. Consequently, C2-esters retain more double-bond character than their C3 counterparts.[1]

The Hydrogen Bonding Effect (The "Invisible" Shift)

Indoles possess an N-H donor. In the solid state (or concentrated solution), this N-H forms a strong hydrogen bond with the carbonyl oxygen of a neighboring molecule.[2]

  • Effect: This lengthens the C=O bond, lowering the frequency by 15–30 cm

    
    .
    
  • Diagnostic Test: Dilution in a non-polar solvent (e.g., CHCl

    
    ) breaks these dimers, causing a blue shift (higher frequency) of the carbonyl band and the appearance of a sharp, free N-H band.
    
Visualization of Electronic Effects

The following diagram illustrates the resonance and H-bonding interactions that dictate the observed frequency.

IndoleElectronicEffects N_LonePair Nitrogen Lone Pair (n -> pi*) Resonance Resonance Delocalization (Vinylogous Amide) N_LonePair->Resonance Stronger at C3 BondOrder Reduced C=O Bond Order Resonance->BondOrder Increases Single Bond Character RedShift Red Shift (Lower Wavenumber) BondOrder->RedShift HBond Intermolecular H-Bond (N-H ... O=C) HBond->BondOrder Lengthens C=O bond SolidState Solid State / Concentrated SolidState->HBond

Figure 1: Causal pathway of electronic and physical effects lowering the indole ester carbonyl frequency.

Comparative Data Analysis

The following table synthesizes experimental data to provide a baseline for assignment. Note the distinct hierarchy: Aliphatic > Aromatic > Indole-2 > Indole-3 .[1]

Table 1: Carbonyl (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ) Stretching Frequencies[2]
Compound ClassElectronic EnvironmentSolid State (KBr)

Dilute Solution (CHCl

)

Key Diagnostic Feature
Aliphatic Ester Inductive withdrawal (-I) only1735–1750 cm

1740–1755 cm

Sharp, consistent band.[1]
Aromatic Ester Conjugation with phenyl ring1715–1730 cm

1720–1735 cm

Moderate shift due to conjugation.[1]
Indole-2-Ester Conjugated; adjacent to N1690–1715 cm

1715–1730 cm

Similar to benzoates; less sensitive to N-subst.[1]
Indole-3-Ester Strong "Push-Pull" Resonance1670–1700 cm

1705–1720 cm

Lowest frequency; overlaps with ketones/amides.[1]

Critical Insight: An Indole-3-ester carbonyl can appear as low as 1670 cm


 in KBr, easily mistaken for an amide or a conjugated ketone.[1] Always perform a solution-phase spectrum to confirm the ester identity (it will shift up to >1700 cm

).

Experimental Protocol: The "Dilution Test"

To distinguish between intrinsic electronic effects (resonance) and physical effects (H-bonding), follow this self-validating protocol. This is the gold standard for characterizing indole derivatives.

Phase A: Solid State Baseline (KBr or ATR)
  • Preparation: Grind 1-2 mg of the indole ester with ~100 mg of dry KBr. Press into a transparent pellet. Alternatively, use a Diamond ATR accessory.[1]

  • Acquisition: Collect spectrum (4 cm

    
     resolution, 16 scans).
    
  • Observation: Note the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (likely broad, <1700 cm
    
    
    
    ) and
    
    
    (broad, ~3200–3300 cm
    
    
    ).
Phase B: Solution Phase (The Validation Step)
  • Solvent Choice: Use spectrophotometric grade Chloroform (CHCl

    
    ) or Carbon Tetrachloride (CCl
    
    
    
    ).[1] Avoid alcohols or ethers which form H-bonds.[1]
  • Preparation: Prepare a dilute solution (~0.01 M). The path length of the cell should be 0.1 mm to 1.0 mm.[1]

  • Acquisition: Collect spectrum using a solvent blank subtraction.

  • Analysis:

    • Check

      
      :  Did it shift to a higher wavenumber (e.g., from 1680 to 1710 cm
      
      
      
      )? If yes, H-bonding was present.[1]
    • Check

      
      :  Look for the appearance of a sharp, non-bonded N-H peak at 3420–3480 cm
      
      
      
      .[1]
Decision Tree for Assignment

AssignmentLogic Start Unknown Carbonyl Band (1670 - 1750 cm-1) CheckFreq Is Frequency < 1700 cm-1? Start->CheckFreq YesLow Yes (< 1700) CheckFreq->YesLow NoHigh No (> 1715) CheckFreq->NoHigh RunSol Run Dilute Solution Spectrum YesLow->RunSol IsIndole2 Likely Indole-2-Ester or Benzoate NoHigh->IsIndole2 Shift Did it shift > +15 cm-1? RunSol->Shift IsIndole3 Likely Indole-3-Ester (Strong H-bond + Resonance) Shift->IsIndole3 Yes IsKetone Likely Ketone/Amide (Intrinsic Low Freq) Shift->IsKetone No

Figure 2: Logical workflow for assigning indole ester carbonyl bands.

References

  • Indole Electronic Structure & Spectroscopy

    • Smith, B. C. (2020).[1][3] "The C=O Bond, Part VI: Esters and the Rule of Three." Spectroscopy Online. Link

    • Comparison of C2 vs C3 resonance: 3-acylindoles exhibit lower carbonyl frequencies due to enhanced resonance from the pyrrole-like nitrogen.[1] Journal of Organic Chemistry / Tetrahedron general principles on indole reactivity.[1]

  • General Carbonyl Frequencies

    • LibreTexts Chemistry. "Spectroscopy of Carboxylic Acid Derivatives."[1][4][3][5][6] Link

    • NIST Chemistry WebBook.[1] "Ethyl indole-2-carboxylate IR Spectrum." Link

  • Hydrogen Bonding Effects

    • MSU Chemistry.[1] "Infrared Spectroscopy - Factors Affecting Vibrations." Link

    • ResearchGate.[1] "Effect of hydrogen bonding on infrared absorption intensity."[1] Link

Sources

Comparative

A Comparative Guide to the Reactivity of 7-Iodoindole vs. 7-Bromoindole Esters in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals The indole scaffold is a cornerstone in medicinal chemistry and materials science, with its 7-position being a critical site for functionalization to modula...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry and materials science, with its 7-position being a critical site for functionalization to modulate biological activity and material properties. Palladium-catalyzed cross-coupling reactions are indispensable tools for forging new carbon-carbon and carbon-heteroatom bonds at this position. A common strategic decision for synthetic chemists is the choice between a 7-iodoindole or a 7-bromoindole ester as the starting material. This guide provides an in-depth comparison of their reactivity in key cross-coupling reactions, supported by experimental data, to inform your selection process and optimize your synthetic strategies.

The Decisive Step: Understanding Carbon-Halogen Bond Activation

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily governed by the initial oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond. The rate of this step is inversely related to the C-X bond dissociation energy. The C-I bond is significantly weaker than the C-Br bond, leading to a lower activation energy for oxidative addition. This fundamental difference establishes the general reactivity trend for aryl halides: Ar-I > Ar-Br > Ar-Cl.[1][2] Consequently, 7-iodoindole esters are inherently more reactive than their 7-bromo counterparts, a factor that has significant practical implications for reaction conditions.

Comparative Reactivity in Key Cross-Coupling Reactions

The enhanced reactivity of 7-iodoindole esters often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to 7-bromoindole esters. Below is a comparative analysis across three of the most utilized palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organohalide and an organoboron compound. When comparing 7-iodo- and 7-bromoindole esters, the iodo derivative consistently demonstrates superior reactivity, enabling coupling under more benign conditions.

graph Suzuki_Miyaura_Cycle { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", penwidth=2]; "Pd(0)L2" [pos="0,2.5!"]; "Oxidative_Addition" [label="Ar-X\nOxidative\nAddition", shape=plaintext, fontcolor="#202124", pos="1.5,2.5!"]; "Ar-Pd(II)-X" [label="Ar-Pd(II)(L2)-X", pos="3,2.5!"]; "Transmetalation" [label="R-B(OR)2\nBase\nTransmetalation", shape=plaintext, fontcolor="#202124", pos="3,1!"]; "Ar-Pd(II)-R" [label="Ar-Pd(II)(L2)-R", pos="3,-0.5!"]; "Reductive_Elimination" [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124", pos="1.5,-0.5!"]; "Ar-R" [label="Ar-R", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-0.5!"]; "Pd(0)L2" -> "Ar-Pd(II)-X" [label=""]; "Ar-Pd(II)-X" -> "Ar-Pd(II)-R" [label=""]; "Ar-Pd(II)-R" -> "Ar-R" [label=""]; "Ar-Pd(II)-R" -> "Pd(0)L2" [label=""]; }
Catalytic Cycle of the Suzuki-Miyaura Reaction.
Feature7-Iodoindole Ester7-Bromoindole Ester
Catalyst Loading Typically lower (e.g., 1-5 mol%)Often requires higher loading (e.g., 5-10 mol%)
Ligand Standard phosphine ligands (e.g., PPh₃) are often sufficientMay require more electron-rich and bulky ligands (e.g., SPhos) for efficient coupling[3]
Base Milder bases (e.g., K₂CO₃, Cs₂CO₃) are generally effectiveStronger bases (e.g., K₃PO₄) may be necessary
Temperature Often proceeds at lower temperatures (e.g., 60-80 °C)Typically requires higher temperatures (e.g., 90-120 °C)[4][5]
Reaction Time Generally shorterCan be significantly longer
Yield Often higherMay be lower, especially with challenging substrates
Heck Reaction

The Heck reaction couples an aryl halide with an alkene. The higher reactivity of the C-I bond is also evident here, allowing for more efficient coupling of 7-iodoindole esters.

graph Heck_Reaction_Cycle { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335", penwidth=2]; "Pd(0)L2" [pos="0,2.5!"]; "Oxidative_Addition" [label="Ar-X\nOxidative\nAddition", shape=plaintext, fontcolor="#202124", pos="1.5,2.5!"]; "Ar-Pd(II)-X" [label="Ar-Pd(II)(L2)-X", pos="3,2.5!"]; "Alkene_Coordination" [label="Alkene\nCoordination", shape=plaintext, fontcolor="#202124", pos="3,1!"]; "Migratory_Insertion" [label="Migratory\nInsertion", shape=plaintext, fontcolor="#202124", pos="1.5,0!"]; "R-CH2-CH(Ar)-Pd-X" [label="R-CH2-CH(Ar)-Pd(L2)-X", pos="0,0!"]; "Beta_Hydride_Elimination" [label="β-Hydride\nElimination", shape=plaintext, fontcolor="#202124", pos="-1.5,0!"]; "Alkene_Product" [label="Ar-CH=CH-R", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", pos="-3,0!"]; "H-Pd-X" [label="H-Pd(L2)-X", pos="-1.5,-1.5!"]; "Base_Regeneration" [label="Base\n(-HBX)", shape=plaintext, fontcolor="#202124", pos="0,-1.5!"]; "Pd(0)L2" -> "Ar-Pd(II)-X" [label=""]; "Ar-Pd(II)-X" -> "Migratory_Insertion" [label=""]; "Migratory_Insertion" -> "R-CH2-CH(Ar)-Pd-X" [label=""]; "R-CH2-CH(Ar)-Pd-X" -> "Alkene_Product" [label=""]; "R-CH2-CH(Ar)-Pd-X" -> "H-Pd-X" [label=""]; "H-Pd-X" -> "Pd(0)L2" [label=""]; }
Catalytic Cycle of the Heck Reaction.
Feature7-Iodoindole Ester7-Bromoindole Ester
Catalyst Standard Pd sources like Pd(OAc)₂ are effectiveMay require more active catalysts or higher loadings
Ligand Often proceeds without phosphine ligands or with simple onesFrequently requires phosphine ligands to achieve good conversion
Base Organic bases like Et₃N or inorganic bases like NaOAc are commonSimilar bases are used, but higher temperatures may be needed
Temperature Can often be performed at or below 100 °CTypically requires temperatures above 100 °C
Reaction Time Faster reaction ratesSlower, sometimes requiring prolonged heating[6]
Yield Generally highCan be variable, with potential for side reactions at higher temperatures
Buchwald-Hartwig Amination

This reaction is crucial for the synthesis of arylamines. While aryl iodides are generally more reactive, they can sometimes present challenges in Buchwald-Hartwig amination due to the formation of unreactive palladium-iodide dimers.[7] However, with appropriate ligand selection, 7-iodoindole esters still offer advantages in terms of reaction conditions.

graph Buchwald_Hartwig_Cycle { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05", penwidth=2]; "Pd(0)L2" [pos="0,2.5!"]; "Oxidative_Addition" [label="Ar-X\nOxidative\nAddition", shape=plaintext, fontcolor="#202124", pos="1.5,2.5!"]; "Ar-Pd(II)-X" [label="Ar-Pd(II)(L2)-X", pos="3,2.5!"]; "Amine_Coordination" [label="R2NH\nBase\nAmine\nCoordination", shape=plaintext, fontcolor="#202124", pos="3,1!"]; "Ar-Pd(II)-NR2" [label="Ar-Pd(II)(L2)-NR2", pos="3,-0.5!"]; "Reductive_Elimination" [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124", pos="1.5,-0.5!"]; "Ar-NR2" [label="Ar-NR2", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-0.5!"]; "Pd(0)L2" -> "Ar-Pd(II)-X" [label=""]; "Ar-Pd(II)-X" -> "Ar-Pd(II)-NR2" [label=""]; "Ar-Pd(II)-NR2" -> "Ar-NR2" [label=""]; "Ar-Pd(II)-NR2" -> "Pd(0)L2" [label=""]; }
Catalytic Cycle of the Buchwald-Hartwig Amination.
Feature7-Iodoindole Ester7-Bromoindole Ester
Catalyst System Effective with a range of Pd precatalysts and ligandsOften necessitates the use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) to facilitate the challenging oxidative addition[8]
Base Strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS) are typically usedSimilar strong bases are required, often with more stringent anhydrous conditions
Temperature Can proceed at moderate temperatures (e.g., 80-100 °C)Frequently requires higher temperatures (e.g., 100-120 °C)
Reaction Time Generally fasterCan be sluggish, requiring extended reaction times
Yield High yields are achievable with optimized conditionsYields can be more sensitive to reaction parameters

Senior Application Scientist's Insights & Practical Considerations

The choice between a 7-iodo- and a 7-bromoindole ester is a trade-off between reactivity and cost/availability.

  • For rapid synthesis and high-throughput screening: The higher reactivity of 7-iodoindole esters is advantageous. The ability to use milder conditions and shorter reaction times can accelerate the generation of compound libraries and reduce the potential for thermal degradation of sensitive functional groups.

  • For large-scale synthesis and cost-effectiveness: 7-Bromoindole esters are generally more economical and readily available. While they require more forcing reaction conditions, the development of highly active catalyst systems has made their use increasingly viable for industrial applications. The need for more specialized ligands and potentially higher catalyst loadings should be factored into the cost analysis.

  • Substrate Scope and Functional Group Tolerance: The milder conditions compatible with 7-iodoindole esters can offer broader functional group tolerance. However, the iodide leaving group can sometimes act as a catalyst inhibitor. In contrast, while 7-bromoindole esters require more robust conditions, modern catalytic systems have demonstrated remarkable functional group compatibility.

Detailed Experimental Protocols

The following are generalized, representative protocols for the cross-coupling of 7-haloindole esters. Optimization for specific substrates is recommended.

graph Experimental_Workflow { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; start [shape=ellipse, label="Start"]; reagents [label="Combine 7-haloindole ester,\ncoupling partner, catalyst,\nligand, and base in a\ndry reaction vessel."]; inert [label="Evacuate and backfill\nwith inert gas (e.g., Ar, N2)."]; solvent [label="Add degassed solvent."]; heat [label="Heat to the desired\ntemperature with stirring."]; monitor [label="Monitor reaction by\nTLC or LC-MS."]; workup [label="Aqueous workup and\nextraction."]; purify [label="Purify by column\nchromatography."]; end [shape=ellipse, label="End"]; start -> reagents; reagents -> inert; inert -> solvent; solvent -> heat; heat -> monitor; monitor -> workup; workup -> purify; purify -> end; }
General Experimental Workflow for Cross-Coupling.
Representative Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the 7-haloindole ester (1.0 equiv), arylboronic acid (1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

  • Seal the vial, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Protocol for Heck Reaction
  • To a sealable reaction tube, add the 7-haloindole ester (1.0 equiv), alkene (1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), ligand (if necessary, e.g., P(o-tol)₃, 10 mol%), and base (e.g., Et₃N, 2.0 equiv).

  • Add a degassed solvent (e.g., DMF or acetonitrile).

  • Seal the tube and heat the reaction to 100-130 °C with stirring for the required time.

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by column chromatography.

Representative Protocol for Buchwald-Hartwig Amination
  • In a glovebox, charge an oven-dried vial with the 7-haloindole ester (1.0 equiv), palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and base (e.g., NaOtBu, 1.4 equiv).

  • Add the amine (1.2 equiv) and degassed anhydrous solvent (e.g., toluene).

  • Seal the vial and heat to 100-120 °C with stirring until completion.

  • Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Dry the organic phase, concentrate, and purify by chromatography.[8]

Conclusion

In the comparative analysis of 7-iodoindole and 7-bromoindole esters, the iodo derivatives exhibit superior reactivity in palladium-catalyzed cross-coupling reactions, a direct consequence of the weaker carbon-iodine bond. This higher reactivity allows for the use of milder reaction conditions, which can be advantageous for the synthesis of complex and sensitive molecules. However, the cost-effectiveness and ready availability of 7-bromoindole esters, coupled with the continuous development of highly active catalytic systems, make them a compelling choice, particularly for large-scale applications. The optimal choice of substrate will ultimately depend on the specific synthetic goals, budget, and the complexity of the target molecule.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Ghorai, M. K., et al. (2021). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines, Benzo[7][9]isothiazolo[2,3-a]indole 5,5-Dioxides, and 1,. ACS Publications. Available at: [Link]

  • Myers, A. G. Heck Reaction. Harvard University. Available at: [Link]

  • Wu, Y.-J., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • Wu, J., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. MDPI. Available at: [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Zhang, C., et al. (2019). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. ResearchGate. Available at: [Link]

  • Karuvalam, R. P., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. Arkat USA. Available at: [Link]

  • Snieckus, V., et al. (2006). Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine. The Journal of Organic Chemistry. Available at: [Link]

  • Musso, D. A., et al. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Mirica, L. M., et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. The Mirica Group - Illinois. Available at: [Link]

  • Mirica, L. M., et al. (2024). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv. Available at: [Link]

  • Mirica, L. M., et al. (2022). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. PMC. Available at: [Link]

  • Carrow, B. P., et al. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. ACS Publications. Available at: [Link]

  • Sewald, N., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. PMC. Available at: [Link]

  • Nolan, S. P., et al. (2020). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: Substrate scope and mechanistic investigation. PMC. Available at: [Link]

  • Sigman, M. S., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science. Available at: [Link]

  • Singh, A., et al. (2017). Heck Reaction—State of the Art. MDPI. Available at: [Link]

  • Wang, X., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journals. Available at: [Link]

  • Antonchick, A. P., et al. (2019). Palladium-Catalyzed, Site-Selective C(sp2)8-H Halogenation and Nitration of 4-Quinolone Derivatives. ResearchGate. Available at: [Link]

  • Gande, V. G., et al. (2019). Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes. Chemical Communications. Available at: [Link]

  • Kapdi, A. R., et al. (2014). Comparison of catalytic activity of various Pd 0 and Pd II sources a. ResearchGate. Available at: [Link]

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Validation

A Comparative Guide to Establishing Reference Standards for Methyl 7-iodo-1H-indole-3-carboxylate Purity

For Researchers, Scientists, and Drug Development Professionals In the synthesis and application of pharmaceutical intermediates like methyl 7-iodo-1H-indole-3-carboxylate, the assurance of purity is not merely a quality...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and application of pharmaceutical intermediates like methyl 7-iodo-1H-indole-3-carboxylate, the assurance of purity is not merely a quality control checkpoint; it is the bedrock of reproducible research and the development of safe and efficacious therapeutics. This guide provides a comprehensive framework for establishing and comparing reference standards for the purity of methyl 7-iodo-1H-indole-3-carboxylate. We will delve into the critical analytical techniques, their underlying principles, and provide detailed experimental protocols to empower researchers to make informed decisions in their laboratory workflows.

The establishment of a reference standard is a critical undertaking in pharmaceutical development.[1][2][3][4] A reference standard is a highly purified and well-characterized compound that serves as a benchmark for confirming the identity, purity, and potency of a substance.[2][5][6] Regulatory bodies like the FDA and international guidelines from the ICH emphasize the necessity of using well-characterized reference standards.[1][3][4] The purity of a reference standard is paramount, with a general expectation of 99.5% or higher, although the intended use can influence the required purity level.[6][7]

This guide will compare the three most common and powerful analytical techniques for the purity determination of methyl 7-iodo-1H-indole-3-carboxylate: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS).

A Comparative Overview of Analytical Techniques

The selection of an analytical method for purity assessment is a strategic decision based on the specific needs of the analysis, including the nature of potential impurities, required sensitivity, and the desired level of structural information.

Parameter High-Performance Liquid Chromatography (HPLC) Quantitative NMR (qNMR) Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on differential partitioning between a mobile and stationary phase, with UV absorbance detection.[8]An intrinsic property where the signal intensity is directly proportional to the number of nuclear spins.[8][9]Separation by HPLC followed by detection based on the mass-to-charge ratio of ionized molecules.[8]
Primary Application Quantification of the main component and known impurities.[8]Absolute and relative quantification of the main component and impurities without the need for identical reference standards.[8][9]Identification and quantification of known and unknown impurities, including those at trace levels.[8]
Typical Limit of Detection (LOD) 0.015 - 0.2 µg/mL for indole derivatives.[8][10]~0.5 mg/mL (analyte concentration).[8]Significantly lower than HPLC, capable of detecting trace-level impurities.
Advantages Robust, precise, and widely available for routine purity checks.[8]A primary analytical technique for absolute purity determination; does not require specific impurity reference standards.[8][9]Invaluable for identifying unknown impurities and providing a complete impurity profile.[8]
Limitations Requires reference standards for the identification and quantification of impurities.Lower sensitivity compared to chromatographic methods.[8]Quantification can be less precise than HPLC without appropriate standards.

Experimental Protocols and Workflows

A multi-faceted approach is the most effective strategy for the comprehensive purity validation of methyl 7-iodo-1H-indole-3-carboxylate.[8]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for the routine purity analysis of pharmaceutical intermediates.[11] A reversed-phase method is generally suitable for indole derivatives.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Instrumentation and Column:

    • HPLC system equipped with a UV or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8][11]

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water.[8][11]

    • Mobile Phase B: Acetonitrile.[8][11]

    • A gradient elution is recommended for optimal separation of the main component from potential impurities.[8]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[8][11]

    • Column Temperature: 30 °C.[8][11]

    • Detection Wavelength: 280 nm.[8][11]

    • Injection Volume: 10 µL.[8][11]

  • Sample Preparation:

    • Accurately weigh and dissolve the methyl 7-iodo-1H-indole-3-carboxylate sample in the mobile phase to a final concentration of approximately 1 mg/mL.[8]

    • Filter the sample through a 0.45 µm syringe filter before injection.[8]

  • Data Analysis:

    • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[8]

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter Sample (0.45 µm) dissolve->filter hplc HPLC System filter->hplc chromatogram Obtain Chromatogram hplc->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Area % Purity integrate->calculate

Caption: Workflow for HPLC purity determination of methyl 7-iodo-1H-indole-3-carboxylate.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

qNMR is a powerful primary method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[8][9]

Experimental Protocol: ¹H-qNMR

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher) with a high-precision sample tube.

  • Internal Standard:

    • Select a certified internal standard with known purity that has a resonance signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh the methyl 7-iodo-1H-indole-3-carboxylate sample and the internal standard into a vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum using parameters that ensure accurate integration, such as a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.

  • Data Analysis:

    • Integrate the signals of the analyte and the internal standard.

    • Calculate the purity using the following formula[9]: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = Mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Workflow for qNMR Purity Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve nmr NMR Spectrometer dissolve->nmr spectrum Obtain ¹H NMR Spectrum nmr->spectrum integrate Integrate Analyte & IS Peaks spectrum->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: Workflow for qNMR absolute purity determination.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

LC-MS is an indispensable tool for identifying and characterizing unknown impurities, even at trace levels.

Experimental Protocol: LC-MS

  • Instrumentation:

    • LC-MS system with an electrospray ionization (ESI) source and a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Chromatographic Conditions:

    • Utilize the same HPLC method as described above for separation.

  • Mass Spectrometry Parameters:

    • Acquire data in both positive and negative ion modes to ensure the detection of a wide range of impurities.

    • Perform MS/MS fragmentation analysis on impurity peaks to aid in structural elucidation.

  • Data Analysis:

    • Analyze the full scan data to identify potential impurities by their mass-to-charge ratio.[8]

    • Compare the fragmentation patterns from MS/MS data with known fragmentation pathways of indole derivatives to propose structures for unknown impurities.[8]

    • The relative abundance of impurities can be estimated from their peak areas in the total ion chromatogram (TIC).[8]

Workflow for LC-MS Impurity Profiling

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start Prepare Sample as for HPLC lcms LC-MS System start->lcms tic Obtain Total Ion Chromatogram lcms->tic ms_spectra Extract Mass Spectra of Impurities tic->ms_spectra msms Perform MS/MS Fragmentation ms_spectra->msms identify Identify Impurity Structures msms->identify

Caption: Workflow for LC-MS impurity profiling.

Potential Impurities in Methyl 7-iodo-1H-indole-3-carboxylate Synthesis

A thorough understanding of the synthetic route is crucial for anticipating potential impurities. Common impurities in the synthesis of related indole derivatives that could be present in methyl 7-iodo-1H-indole-3-carboxylate include:

  • Unreacted Starting Materials: Residual starting materials from the synthetic process.[12]

  • Byproducts from Synthesis: Side reactions can generate isomers or other related indole derivatives.[12] For instance, incomplete iodination could lead to the presence of methyl 1H-indole-3-carboxylate.

  • Degradation Products: Exposure to light, heat, or incompatible solvents can lead to the degradation of the final product.

  • Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final product.[12]

Conclusion and Recommendations

For the comprehensive characterization of a reference standard for methyl 7-iodo-1H-indole-3-carboxylate, a combination of analytical techniques is highly recommended.

  • Initial Purity Assessment: Use HPLC for routine purity checks and to quantify known impurities. Its robustness and precision make it ideal for quality control.[8]

  • Absolute Purity Determination: Employ qNMR to establish the absolute purity of the reference standard. This is a primary method that provides a high degree of confidence in the purity value.[8][9]

  • Impurity Profiling: Utilize LC-MS to identify and characterize any unknown impurities. This is crucial for a complete understanding of the purity profile of the reference standard.[8]

By employing this multi-faceted approach, researchers, scientists, and drug development professionals can establish a well-characterized reference standard for methyl 7-iodo-1H-indole-3-carboxylate, ensuring the reliability and reproducibility of their work.

References

  • A Comparative Guide to Validating the Purity of 1H-Indole-1-pentanoic Acid Samples - Benchchem.
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  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications.
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Comparative

A Comparative Guide to the UV-Vis Absorption Maxima of Methyl 7-iodo-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals The Significance of UV-Vis Spectroscopy for Indole Derivatives UV-Vis spectroscopy is a fundamental technique for characterizing aromatic compounds like ind...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of UV-Vis Spectroscopy for Indole Derivatives

UV-Vis spectroscopy is a fundamental technique for characterizing aromatic compounds like indoles. The indole ring system possesses a unique electronic structure that gives rise to characteristic absorption bands in the UV region, primarily the ¹Lₐ and ¹Lₑ bands. The position (λₘₐₓ) and intensity of these bands are highly sensitive to the nature and position of substituents on the indole ring. Understanding these spectral shifts provides valuable insights into the electronic properties of the molecule, which can be correlated with its reactivity, stability, and potential biological interactions. For drug development professionals, this data is crucial for quality control, stability testing, and in vitro assay development.

Comparative Analysis of UV-Vis Absorption Maxima

To predict the absorption maxima of methyl 7-iodo-1H-indole-3-carboxylate, we will compare the UV-Vis data of several key indole derivatives. The introduction of substituents alters the energy of the electronic transitions, leading to shifts in the absorption maxima. A bathochromic shift (redshift) indicates a shift to longer wavelengths, while a hypsochromic shift (blueshift) is a shift to shorter wavelengths.

CompoundSubstituentsSolventλₘₐₓ (nm)Reference(s)
IndoleNoneMethanol~270-280[1]
Indole-3-carboxylic acid-COOH at C3-278[2][3]
Methyl 1-methyl-1H-indole-3-carboxylate-COOCH₃ at C3, -CH₃ at N1Methanol297
5-Bromoindole-Br at C5Methanol279, 287, 296[4]
Methyl 7-iodo-1H-indole-3-carboxylate -I at C7, -COOCH₃ at C3 Methanol ~290-305 (Estimated) -

Analysis of Substituent Effects:

  • Indole vs. Indole-3-carboxylic acid: The presence of a carboxyl group at the 3-position, which is conjugated with the indole ring, results in a slight bathochromic shift compared to the parent indole molecule.

  • Effect of Esterification and N-methylation: The UV-Vis spectrum of methyl 1-methyl-1H-indole-3-carboxylate shows a significant redshift to 297 nm. This is likely due to the combined electronic effects of the methyl ester at C3 and the methyl group at the N1 position.

  • Effect of Halogenation (5-Bromoindole): The presence of a bromine atom at the 5-position in 5-bromoindole leads to a noticeable bathochromic shift, with absorption maxima extending to 296 nm[4]. Halogens, with their lone pairs of electrons, can participate in resonance with the aromatic ring, influencing the electronic transitions. This "heavy atom effect" is a known phenomenon in UV-Vis spectroscopy.

  • Predicted Absorption for Methyl 7-iodo-1H-indole-3-carboxylate: Based on the observed trends, we can predict the absorption maxima for methyl 7-iodo-1H-indole-3-carboxylate. The methyl carboxylate group at the 3-position will contribute to a redshift. The iodine atom at the 7-position, being a larger and more polarizable halogen than bromine, is expected to induce a significant bathochromic shift. The synthesis of the closely related 7-iodo-1H-indole-3-carbonitrile has been reported, indicating that such substitution patterns are synthetically accessible and stable[4]. Considering these factors, the primary absorption maxima for methyl 7-iodo-1H-indole-3-carboxylate in methanol are estimated to be in the range of 290-305 nm.

Experimental Protocol for UV-Vis Spectroscopic Analysis

This section provides a detailed, step-by-step methodology for obtaining the UV-Vis absorption spectrum of an indole derivative like methyl 7-iodo-1H-indole-3-carboxylate.

Objective: To determine the wavelength(s) of maximum absorbance (λₘₐₓ) of the target compound in a suitable solvent.

Materials and Equipment:

  • Methyl 7-iodo-1H-indole-3-carboxylate (or other indole derivative)

  • Spectroscopic grade solvent (e.g., methanol, ethanol, or acetonitrile)

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks

  • Micropipettes

  • Analytical balance

Experimental Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Weigh Compound prep2 Prepare Stock Solution (e.g., 1 mg/mL) prep1->prep2 prep3 Prepare Working Solution (e.g., 10 µg/mL) prep2->prep3 acq1 Calibrate Spectrophotometer prep3->acq1 acq2 Record Baseline (Solvent Blank) acq1->acq2 acq3 Measure Sample Spectrum (200-400 nm) acq2->acq3 ana1 Identify λmax acq3->ana1 ana2 Determine Absorbance at λmax ana1->ana2

Figure 1: Experimental workflow for UV-Vis spectroscopic analysis.

Step-by-Step Procedure:

  • Solution Preparation:

    • Accurately weigh a small amount (e.g., 1 mg) of methyl 7-iodo-1H-indole-3-carboxylate using an analytical balance.

    • Dissolve the compound in a known volume of spectroscopic grade methanol in a volumetric flask to prepare a stock solution (e.g., 1 mg/mL).

    • From the stock solution, prepare a dilute working solution (e.g., 10 µg/mL) by transferring a calculated volume of the stock solution into a new volumetric flask and diluting with the same solvent. The final concentration should yield an absorbance reading between 0.1 and 1.0 for optimal accuracy.

  • Instrument Setup and Measurement:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm).

    • Fill two quartz cuvettes with the solvent (methanol). Place one in the reference beam path and the other in the sample beam path.

    • Run a baseline correction to zero the instrument with the solvent.

    • Replace the solvent in the sample cuvette with the prepared working solution of the indole derivative.

    • Run the spectral scan to obtain the absorption spectrum.

  • Data Analysis:

    • The resulting spectrum will be a plot of absorbance versus wavelength.

    • Identify the wavelength(s) at which the maximum absorbance occurs (λₘₐₓ).

    • Record the absorbance value at each λₘₐₓ.

Conclusion

This comparative guide provides a framework for understanding and predicting the UV-Vis absorption maxima of methyl 7-iodo-1H-indole-3-carboxylate. By analyzing the electronic effects of substituents in related indole derivatives, we can confidently estimate its λₘₐₓ to be in the 290-305 nm range in a polar protic solvent like methanol. The provided experimental protocol offers a standardized method for the empirical determination of these values. For researchers in drug development, this information is a critical first step in the physicochemical characterization of this promising class of compounds.

References

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  • Magritek. (2020). Methyl 1H-indole-3-carboxylate. Available at: [Link]

  • The Royal Society of Chemistry. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Available at: [Link]

  • NIST. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 789-816. Available at: [Link]

  • Grozdanov, B., et al. (1999). UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. Croatica Chemica Acta, 72(4), 711-726. Available at: [Link]

  • ResearchGate. (n.d.). Data of UV-Vis absorption spectra for compounds 7 and 8. Retrieved from [Link]

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  • Liu, H., et al. (2020). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. The Journal of Physical Chemistry A, 124(15), 2959-2965. Available at: [Link]

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  • Perna, F. M., et al. (2019). Substrate Orientation and Specificity in Xanthine Oxidase: Crystal Structures of the Enzyme in Complex with Indole-3-Acetaldehyde and Guanine. Biochemistry, 58(4), 303-314. Available at: [Link]

  • Mary, Y. S., et al. (2021). Spectroscopic (FT-IR, FT-Raman, UV-Vis) Molecular Structure, Electronic, Molecular docking, and thermodynamic investigations of indole-3-carboxylic acid by DFT method. Journal of Molecular Structure, 1234, 130182. Available at: [Link]

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  • Zhang, Y., et al. (2015). An investigation into the substituent effect of halogen atoms on the crystal structures of indole-3-carboxylic acid (ICA). CrystEngComm, 17(38), 7439-7448. Available at: [Link]

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  • Wang, Y., et al. (2012). 5-Chloro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o145. Available at: [Link]

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